N-Benzyloxy Naratriptan-d3
Description
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Properties
IUPAC Name |
2-[1-benzyl-3-[1-(trideuteriomethyl)piperidin-4-yl]indol-5-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCMFIZEQDFST-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)NC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-Benzyloxy Naratriptan-d3 (CAS: 1794937-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyloxy Naratriptan-d3 is a deuterated analog of N-Benzyloxy Naratriptan, which serves as a crucial intermediate in some synthetic routes of Naratriptan. Naratriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] The therapeutic action of Naratriptan is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1][3] The introduction of deuterium (B1214612) atoms in the N-methyl group of the piperidine (B6355638) ring provides a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, a plausible synthesis route, analytical methodologies, and the pharmacological context of its parent compound, Naratriptan.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1794937-02-2 | Pharmaffiliates |
| Chemical Name | N-Methyl-3-(1-methyl-d3-4-piperidinyl)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide | SynZeal |
| Molecular Formula | C₂₄H₂₈D₃N₃O₂S | Pharmaffiliates |
| Molecular Weight | 428.61 g/mol | Pharmaffiliates |
| Canonical SMILES | CNS(=O)(=O)CCc1cc2c(cc1)n(c(c2)C3CCN(C([2H])([2H])[2H])CC3)Cc4ccccc4 | PubChem |
| Physical State | Solid (presumed) | General Knowledge |
| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and DMSO (presumed) | General Knowledge |
Synthesis and Purification
While a specific synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the synthesis of Naratriptan utilizing an N-benzyl protected intermediate. The following proposed synthesis involves the reaction of a deuterated piperidine precursor with an appropriately functionalized indole.
Proposed Synthetic Pathway
A potential synthetic route is outlined below, based on the Heck reaction methodology described for the synthesis of Naratriptan.[5][6]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on known organic chemistry reactions and procedures for analogous compounds.
Step 1: Heck Coupling
-
To a solution of 5-bromo-1-benzyl-1H-indole (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add 1-methyl-d3-4-vinylpiperidine (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.1 equivalents), and a base (e.g., triethylamine, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-5-(1-methyl-d3-piperidin-4-yl)-1H-indole.
Step 2: Vilsmeier-Haack Reaction
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Stir the mixture for 30 minutes, then add a solution of 1-benzyl-5-(1-methyl-d3-piperidin-4-yl)-1H-indole (1 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Wittig-Horner Reaction and Reduction
-
To a solution of the aldehyde from the previous step in a suitable solvent (e.g., THF), add a Wittig-Horner reagent such as diethyl (N-methylsulfamoyl)methylphosphonate (1.2 equivalents) and a base (e.g., NaH or KOt-Bu) at 0 °C.
-
Allow the reaction to proceed for several hours at room temperature.
-
The resulting vinyl sulfonamide is then reduced. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
After the reaction is complete, filter the catalyst and concentrate the solvent.
-
The crude this compound can be purified as described below.
Purification
Purification of the final compound is critical to ensure high purity for its use as an internal standard. A common method for purifying Naratriptan and its analogs is through the formation of an oxalate (B1200264) salt, followed by liberation of the free base.[5]
Purification Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of oxalic acid (1 equivalent) in the same solvent.
-
Stir the mixture, and the oxalate salt should precipitate. The precipitation can be encouraged by cooling the mixture.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
To obtain the pure free base, dissolve the oxalate salt in water and basify with a suitable base (e.g., potassium carbonate) to a pH of approximately 9.5.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield purified this compound.
Analytical Methods
The primary analytical technique for the quantification of Naratriptan and its deuterated analogs in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification
The following table summarizes typical LC-MS/MS parameters for the analysis of Naratriptan and its d3-labeled internal standard.
| Parameter | Description |
| Chromatographic Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 50:50 v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Mass Transitions | Naratriptan: m/z 336.5 → 98.0Naratriptan-d3: m/z 339.4 → 101.0 |
Data adapted from a validated method for Naratriptan in human plasma.[4]
Sample Preparation
For the analysis of biological samples, a sample preparation step is necessary to remove proteins and other interfering substances.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add a suitable organic extraction solvent (e.g., a mixture of methyl-tert-butyl ether and dichloromethane).
-
Vortex the mixture for a few minutes to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Pharmacological Context: Naratriptan's Mechanism of Action
This compound is primarily used as a research tool in studies involving Naratriptan. Therefore, understanding the mechanism of action of Naratriptan is essential. Naratriptan exerts its therapeutic effects in migraine through multiple mechanisms, primarily by acting as a selective agonist for 5-HT1B and 5-HT1D receptors.[1][3]
The key signaling pathways involved are:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation that is characteristic of a migraine attack.
-
Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This reduces neurogenic inflammation in the dura mater.
-
Inhibition of Nociceptive Transmission: Naratriptan can also act on 5-HT1B/1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to inhibit the transmission of pain signals from the trigeminal system to higher brain centers.
Caption: Signaling pathway of Naratriptan in migraine treatment.
Conclusion
This compound is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics, particularly for studies involving the anti-migraine drug Naratriptan. Its stable isotope label allows for its use as a reliable internal standard in quantitative bioanalytical methods. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and detailed analytical methodologies based on the available scientific literature for the parent compound, Naratriptan. The provided information is intended to support the design and execution of research and development activities in the pharmaceutical sciences.
References
N-Benzyloxy Naratriptan-d3 molecular formula and weight
An In-Depth Technical Guide to N-Benzyloxy Naratriptan-d3
This technical guide provides a comprehensive overview of this compound, including its molecular properties, and discusses the relevant context of its parent compound, Naratriptan (B1676958). This document is intended for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a deuterated and N-benzyloxy protected form of Naratriptan. Below is a summary of its key molecular data.
| Property | Value |
| Molecular Formula | C₂₄H₂₈D₃N₃O₂S |
| Molecular Weight | 428.61 g/mol |
| CAS Number | 1794937-02-2 |
| Synonyms | N-Methyl-3-(1-methyl-4-piperidinyl)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide-d3 |
Synthesis of Naratriptan via N-Benzyloxy Intermediate
The synthesis of Naratriptan can be achieved through various routes, with some methods employing an N-benzyl protecting group, which is relevant to N-Benzyloxy Naratriptan. A general synthetic strategy involves the formation of the indole (B1671886) core, followed by the addition of the ethanesulfonamide (B75362) and methylpiperidinyl side chains. The N-benzyl group serves as a protecting group for the indole nitrogen during these synthetic steps and is later removed.
One reported synthesis involves the reaction of N-benzyl-N-methylethenesulfonamide with a bromo-indole derivative under Heck coupling conditions.[1][2] This is followed by hydrogenation and debenzylation to yield Naratriptan.[1] The use of deuterated reagents at the appropriate step would lead to the this compound analogue.
Pharmacological Context: Mechanism of Action of Naratriptan
This compound is primarily of interest in the context of the pharmacological activity of Naratriptan. Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[3][4][5][6][7] Its therapeutic effect in the treatment of migraine headaches is attributed to three primary pharmacological actions:[3][5][6][7]
-
Cranial Vasoconstriction : Naratriptan causes the constriction of dilated intracranial blood vessels by acting on 5-HT1B receptors located on the smooth muscle of these vessels.[3][7][8]
-
Inhibition of Neuropeptide Release : It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to block the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[4][8]
-
Inhibition of Pain Signal Transmission : Naratriptan can inhibit the excitability of neurons in the trigeminal nucleus within the brainstem, which is a key relay center for migraine pain.[3][6]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, a general procedure based on related syntheses would involve the following key steps.
General Protocol for Heck Coupling:
-
To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole and N-benzyl-N-methylethenesulfonamide in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Palladium acetate) and a phosphine (B1218219) ligand (e.g., tri-p-tolyl phosphine).
-
Add a base (e.g., triethylamine) to the mixture.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify using column chromatography.
General Protocol for Hydrogenation and Debenzylation:
-
Dissolve the product from the Heck coupling in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, Naratriptan.
Note: The introduction of the deuterium (B1214612) atoms to produce the d3 analogue would involve the use of a deuterated starting material, such as a deuterated methylating agent, at the appropriate synthetic step.
Application in Research
This compound, as a stable isotope-labeled compound, is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[9] The deuterium labeling allows for its differentiation from the unlabeled Naratriptan in mass spectrometry-based assays, enabling precise quantification in biological matrices. This is crucial for therapeutic drug monitoring and metabolic research.[9][10]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. naratriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. PathWhiz [pathbank.org]
- 8. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of Deuterium Labeling in N-Benzyloxy Naratriptan-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purpose and applications of deuterium (B1214612) labeling in N-Benzyloxy Naratriptan-d3. The primary application of this isotopically labeled compound is as a crucial intermediate in the synthesis of Naratriptan-d3, which serves as a gold-standard internal standard for the bioanalytical quantitation of Naratriptan. This guide will delve into the principles of deuterium labeling, its impact on analytical methodology, and the potential, though less explored, implications for pharmacokinetic profiling.
Core Principles: Why Use Deuterium Labeling?
Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful modification to a drug molecule. Its utility stems from two key principles:
-
Mass Differentiation for Analytical Precision: The most common application of deuterium labeling is in the preparation of internal standards for quantitative analysis by mass spectrometry (MS). A deuterated analog of the analyte is chemically identical to the unlabeled compound, meaning it exhibits the same chromatographic retention time, ionization efficiency, and fragmentation pattern. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-eluting, mass-differentiated standard is ideal for correcting for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.
-
The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound. This phenomenon, known as the kinetic isotope effect, can be leveraged to alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of certain metabolites. While theoretically applicable to Naratriptan, the predominant use of its deuterated form has been in bioanalysis.
Primary Application: An Internal Standard for Bioanalysis
This compound is a protected precursor to Naratriptan-d3. The benzyloxycarbonyl group serves as a protecting group during synthesis and is removed in a final step to yield Naratriptan-d3. Naratriptan-d3 is then used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Naratriptan in biological matrices like human plasma.
Experimental Protocol: Quantitative Analysis of Naratriptan in Human Plasma by LC-MS/MS
The following protocol is a representative method for the determination of Naratriptan in human plasma using Naratriptan-d3 as an internal standard.
2.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Naratriptan-d3 internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
2.1.2. LC-MS/MS Conditions
A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is typically used.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters for Naratriptan and Naratriptan-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Naratriptan | 336.2 | 98.1 | 200 |
| Naratriptan-d3 | 339.2 | 101.1 | 200 |
Data Presentation: Method Validation Summary
A typical validation of a bioanalytical method using a deuterated internal standard would yield the following performance characteristics, in line with FDA guidelines.
Table 2: Typical Bioanalytical Method Validation Parameters
| Parameter | Typical Result |
| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Recovery | Consistent and reproducible across QC levels |
| Matrix Effect | Minimized by the use of the internal standard |
Synthesis of this compound: A Representative Pathway
While the exact commercial synthesis of this compound is proprietary, a plausible synthetic route can be constructed based on established methods for deuterating N-methyl groups and the known synthesis of Naratriptan. The deuterium atoms in Naratriptan-d3 are located on the N-methyl group of the piperidine (B6355638) ring.
3.1. Proposed Synthetic Protocol
-
Deuteration of the Piperidine Precursor: 4-Piperidone is reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or by reductive amination using formaldehyde-d₂ and a reducing agent, to introduce the trideuteromethyl group, yielding 1-(methyl-d3)-4-piperidone.
-
Fischer Indole (B1671886) Synthesis: The deuterated piperidone is then reacted with a suitable phenylhydrazine (B124118) derivative, which will form the indole core of Naratriptan, in a Fischer indole synthesis. This creates the 3-(1-methyl-d3-piperidin-4-yl)-1H-indole moiety.
-
Introduction of the Sulfonamide Side Chain: The indole intermediate undergoes further reactions to introduce the ethanesulfonamide (B75362) side chain at the 5-position of the indole ring.
-
N-Protection: The indole nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate to yield this compound.
-
Final Deprotection (to yield Naratriptan-d3): The Cbz group is removed via catalytic hydrogenation to yield the final product, Naratriptan-d3, ready for use as an internal standard.
Potential for Altered Pharmacokinetics: The Kinetic Isotope Effect
Naratriptan is metabolized in the liver by various cytochrome P450 (CYP450) enzymes. One of the metabolic pathways could involve N-demethylation of the piperidine ring. If this N-demethylation is a significant route of metabolism and the cleavage of a C-H bond on the N-methyl group is a rate-limiting step, then replacing these hydrogens with deuterium could slow down this metabolic process.
Table 3: Pharmacokinetic Parameters of Non-Deuterated Naratriptan
| Parameter | Value |
| Bioavailability | ~74% |
| Elimination Half-life | 5-8 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
A significant kinetic isotope effect on the N-demethylation of Naratriptan could potentially lead to:
-
Increased plasma concentrations (higher Cmax and AUC).
-
A longer elimination half-life.
-
A shift in metabolism towards other pathways.
However, it is crucial to note that no published studies were found that have specifically investigated the pharmacokinetic differences between Naratriptan and Naratriptan-d3. The primary and well-documented purpose of this compound remains for the synthesis of an analytical internal standard.
Visualizations
The Definitive Guide to N-Benzyloxy Naratriptan-d3 as a Stable Isotope-Labeled Internal Standard for Naratriptan Bioanalysis
This technical guide provides an in-depth overview of the application of N-Benzyloxy Naratriptan-d3 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Naratriptan. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolic studies of Naratriptan.
Introduction: The Imperative for Internal Standards in Bioanalysis
Accurate quantification of drug molecules in complex biological matrices such as plasma, serum, and urine is a cornerstone of drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS can be compromised by several factors, including matrix effects, instrument variability, and inconsistencies in sample preparation.
To mitigate these challenges, the use of an internal standard is indispensable. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the most suitable choice for LC-MS-based bioanalysis. These standards are synthesized by incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the drug molecule's structure. Since the physicochemical properties of the SIL-IS are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.
Naratriptan-d3 is a deuterated form of Naratriptan and serves as an excellent internal standard for its bioanalysis. This compound is a key synthetic precursor in the preparation of Naratriptan-d3.
Synthesis and Characterization of this compound
While detailed synthetic procedures for this compound are often proprietary, the general synthetic strategy involves the introduction of a benzyl (B1604629) ether protecting group at the nitrogen atom of the indole (B1671886) ring of a Naratriptan precursor, followed by the incorporation of three deuterium atoms on the N-methyl group. The benzyloxy group can be readily removed in a subsequent debenzylation step to yield Naratriptan-d3.
The synthesis of Naratriptan itself has been approached through various routes, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.[1] A common strategy involves the reaction of a suitable indole derivative with a protected piperidine (B6355638) moiety. The synthesis of this compound would follow a similar pathway, with the key difference being the use of deuterated reagents to introduce the isotopic label.
The chemical structures of Naratriptan and its deuterated internal standard are critical for understanding their relationship in bioanalysis.
Experimental Protocols for Bioanalysis of Naratriptan using Naratriptan-d3
The following sections detail a typical experimental workflow for the quantification of Naratriptan in human plasma using Naratriptan-d3 as an internal standard.
Sample Preparation
A robust and reproducible sample preparation method is crucial for accurate bioanalysis. Liquid-liquid extraction (LLE) is a commonly employed technique for extracting Naratriptan and its internal standard from plasma.
Protocol:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of Naratriptan-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for another 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic and mass spectrometric parameters need to be optimized for the sensitive and selective detection of Naratriptan and Naratriptan-d3.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Naratriptan: m/z 336.2 → 98.1Naratriptan-d3: m/z 339.2 → 101.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Method Validation and Performance Characteristics
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize typical validation parameters for a Naratriptan assay using Naratriptan-d3 as an internal standard.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 15% |
Table 3: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC | 0.3 | < 10% | < 10% | ± 10% | ± 10% |
| Medium QC | 5.0 | < 8% | < 8% | ± 8% | ± 8% |
| High QC | 40.0 | < 5% | < 5% | ± 5% | ± 5% |
Table 4: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Naratriptan | 85 - 95% | 90 - 110% |
| Naratriptan-d3 | 85 - 95% | 90 - 110% |
Conclusion
This compound serves as a crucial synthetic intermediate for the production of Naratriptan-d3, the preferred stable isotope-labeled internal standard for the bioanalysis of Naratriptan. The use of Naratriptan-d3 in LC-MS/MS assays provides a robust, accurate, and precise method for quantifying Naratriptan in biological matrices. The detailed experimental protocols and performance characteristics presented in this guide demonstrate the reliability of this approach for supporting drug development programs. The principles and methodologies outlined herein can be adapted and optimized for specific laboratory settings and regulatory requirements.
References
An In-depth Technical Guide to the Synthesis and Origin of N-Benzyloxy Naratriptan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and origin of N-Benzyloxy Naratriptan-d3, an isotopically labeled analog of Naratriptan (B1676958). This document outlines a plausible synthetic pathway, incorporating a benzyl-protected intermediate and deuterium (B1214612) labeling. It includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of the synthetic workflow and biological mechanism of action, as requested.
Introduction
Naratriptan is a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist used in the treatment of migraine.[1][2] Isotope-labeled compounds, such as Naratriptan-d3, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry.[3] The "-d3" designation in Naratriptan-d3 refers to the presence of three deuterium atoms on the N-methyl group of the piperidine (B6355638) ring.[2] This guide focuses on a synthetic route involving an N-benzyl protected intermediate, herein referred to as "this compound," which is a key precursor in some synthetic strategies.
Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process. The core of this synthesis involves the construction of the indole-piperidine scaffold, followed by the introduction of the deuterated methyl group and the sulfonamide side chain. The use of a benzyl (B1604629) protecting group on the sulfonamide nitrogen can facilitate certain synthetic transformations.
A plausible synthetic pathway is outlined below, culminating in the formation of this compound. This pathway is a composite of established synthetic methods for Naratriptan and related compounds.[4][5][6]
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Origin of Deuterium: The three deuterium atoms are introduced via a deuterated methylating agent. A common method is the reductive amination of a piperidone precursor with deuterated paraformaldehyde or the direct N-alkylation using a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD3I).
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.
3.1. Synthesis of N-Benzyl-N-methylethenesulfonamide
This intermediate is prepared by the reaction of 2-chloroethanesulfonyl chloride with N-methylbenzylamine.[4]
-
Materials: 2-Chloroethanesulfonyl chloride, N-methylbenzylamine, triethylamine (B128534), dichloromethane (B109758).
-
Procedure:
-
Dissolve N-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at -15°C.
-
Slowly add a solution of 2-chloroethanesulfonyl chloride (1.0 eq) in dichloromethane, maintaining the temperature below -10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-N-methyl-2-chloroethanesulfonamide.
-
Treat the crude product with a base (e.g., triethylamine) in a suitable solvent to induce elimination and form N-benzyl-N-methylethenesulfonamide.
-
Purify the product by column chromatography.
-
3.2. Synthesis of 5-Bromo-3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
This key intermediate is synthesized by the condensation of 5-bromoindole with N-(trideuteriomethyl)-4-piperidone.
-
Materials: 5-Bromoindole, N-(trideuteriomethyl)-4-piperidone (prepared by N-alkylation of 4-piperidone with a deuterated methylating agent), potassium hydroxide (B78521), methanol.
-
Procedure:
-
To a solution of 5-bromoindole (1.0 eq) and N-(trideuteriomethyl)-4-piperidone (1.1 eq) in methanol, add powdered potassium hydroxide (3.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
3.3. Synthesis of this compound (Heck Reaction)
The core structure is assembled via a palladium-catalyzed Heck reaction.[4]
-
Materials: 5-Bromo-3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-benzyl-N-methylethenesulfonamide, palladium acetate (B1210297), tri-p-tolylphosphine (B94635), triethylamine, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-bromo-3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq) and N-benzyl-N-methylethenesulfonamide (1.2 eq) in DMF, add triethylamine (2.0 eq).
-
Add palladium acetate (0.05 eq) and tri-p-tolylphosphine (0.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.
-
After completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzyl-N-methyl-2-[3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethenesulfonamide.
-
3.4. Hydrogenation and Debenzylation to Naratriptan-d3
The final steps involve the reduction of the double bond and removal of the benzyl protecting group.
-
Materials: The product from step 3.3, Palladium on carbon (10%), methanol, hydrogen gas.
-
Procedure:
-
Dissolve the N-benzyl protected intermediate in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (TLC monitoring). This step reduces the double bond in the tetrahydropyridine (B1245486) ring and may also effect debenzylation.
-
If debenzylation is not complete, it can be achieved by catalytic transfer hydrogenation or other standard debenzylation methods.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield Naratriptan-d3.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the key synthetic steps. These values are based on literature reports for analogous non-deuterated syntheses and may require optimization for the deuterated compound.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 3.1 | 2-Chloroethanesulfonyl chloride, N-methylbenzylamine | Dichloromethane | -15 to RT | 3-5 | 70-80 |
| 3.2 | 5-Bromoindole, N-(CD3)-4-piperidone, KOH | Methanol | Reflux | 4-6 | 85-95 |
| 3.3 | Bromo-indole intermediate, Vinyl sulfonamide, Pd(OAc)2 | DMF | 80-90 | 8-12 | 60-70 |
| 3.4 | This compound, H2, Pd/C | Methanol | RT | 12-24 | 80-90 |
Mechanism of Action: Signaling Pathway
Naratriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraine is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.
Caption: Signaling pathway of Naratriptan.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]
Physicochemical Characteristics of N-Benzyloxy Naratriptan-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of N-Benzyloxy Naratriptan-d3. Due to the specialized nature of this deuterated and protected analog of Naratriptan (B1676958), experimentally determined data for properties such as melting point, boiling point, and pKa are not publicly available. Therefore, this guide also furnishes detailed, standardized experimental protocols for the determination of these key parameters. Furthermore, it includes information on the parent compound, Naratriptan, to provide a comparative context.
Core Physicochemical Data
The available quantitative data for this compound and its parent compounds are summarized in the tables below for clear comparison.
Table 1: Molecular and Chemical Properties
| Property | This compound | Naratriptan | Naratriptan-d3 Hydrochloride |
| Molecular Formula | C24H28D3N3O2S[1] | C17H25N3O2S[2][3] | C17H23D3ClN3O2S[4] |
| Molecular Weight | 428.61 g/mol [1] | 335.5 g/mol [3] | 374.9 g/mol [5] |
| CAS Number | 1794937-02-2[1] | 121679-13-8[3] | 1190021-64-7[5] |
| Synonyms | N-Methyl-3-(1-methyl-4-piperidinyl)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide-d3[1] | N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide[3] | N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride[5] |
Table 2: Predicted and Unspecified Physicochemical Properties
| Property | This compound | Naratriptan |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Mechanism of Action: Signaling Pathway
Naratriptan, the parent compound of this compound, is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[6] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[7] The activation of these receptors by Naratriptan is believed to mediate its anti-migraine effects through three primary mechanisms:
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors located on the smooth muscle of cranial blood vessels leads to their constriction.[8]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[8]
-
Inhibition of Nociceptive Transmission: Naratriptan can suppress the firing of neurons in the trigeminal nucleus caudalis, a key relay center for headache pain in the brainstem.[9]
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a preliminary range.
-
Accurate Determination: For an accurate measurement, set the starting temperature to approximately 20 °C below the expected melting point. Use a slow heating rate of 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of this compound.
Apparatus and Reagents:
-
Automatic titrator or a pH meter with a high-precision electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
This compound
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)
-
Deionized water (degassed)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be used.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with the standardized acid or base solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the inflection point(s) in the first derivative plot.
-
Replicates: Perform the titration at least three times to ensure accuracy.
Experimental Workflow Visualization
The general workflow for the physicochemical characterization of a novel compound like this compound is outlined below.
Discussion
The introduction of a benzyloxy group and deuterium (B1214612) atoms into the Naratriptan structure is expected to influence its physicochemical properties. The benzyloxy group, being bulky and lipophilic, may decrease aqueous solubility and potentially alter the melting point compared to the parent compound. Deuteration, while generally having a minimal impact on non-vibrational properties like melting point and pKa, can significantly affect metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This is a key consideration in drug development for modifying pharmacokinetic profiles.
The experimental protocols provided in this guide offer a standardized approach to quantitatively determine the key physicochemical parameters of this compound, enabling a comprehensive understanding of its properties for research and development purposes.
References
- 1. clinivex.com [clinivex.com]
- 2. GSRS [precision.fda.gov]
- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naratriptan | Simson Pharma Limited [simsonpharma.com]
- 5. Naratriptan-d3 Hydrochloride | C17H26ClN3O2S | CID 45040002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT1B/1D) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-Benzyloxy Naratriptan-d3: A Technical Overview of its Certificate of Analysis
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides an in-depth explanation of a typical Certificate of Analysis for N-Benzyloxy Naratriptan-d3, a deuterated and protected derivative of Naratriptan. This document is intended for laboratory and research use only and not for human or household use.[1]
This compound is a stable isotope-labeled internal standard used in the quantitative analysis of Naratriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[2][3] The N-benzyloxy group serves as a protecting group, and the deuterium (B1214612) labeling allows for its differentiation from the unlabeled compound in mass spectrometry-based assays.[3]
Data Presentation: Summary of Analytical Data
A Certificate of Analysis for this compound would typically present the following quantitative data in a clear, tabular format. The table below is a representative summary of the expected specifications.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₂₄H₂₈D₃N₃O₂S | Conforms |
| Molecular Weight | 428.61 g/mol | Conforms |
| Purity (by HPLC) | ≥98% | 99.5% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Identity (by MS) | m/z [M+H]⁺ = 429.2 | 429.2 |
| Deuterium Incorporation | ≥99% | 99.7% |
| Residual Solvents | Per USP <467> | Conforms |
| Storage Conditions | Store at 2-8°C | Conforms |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical method for Naratriptan and its derivatives involves reversed-phase chromatography.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 analytical column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[5] For example, a common mobile phase is a 25:75 v/v mixture of potassium dihydrogen phosphate (B84403) (KH₂PO₄) and acetonitrile.[5]
-
Flow Rate: Typically maintained at 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 224 nm.[5]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to confirm the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the expected structure of this compound.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and the level of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected protonated molecule [M+H]⁺ would be at m/z 429.2. The isotopic distribution is also analyzed to confirm the high percentage of deuterium incorporation.
Mandatory Visualizations
Logical Flow of a Certificate of Analysis
The following diagram illustrates the logical workflow from receiving a sample to the final certification of its quality.
Signaling Pathway of Naratriptan
Naratriptan, the parent compound, exerts its therapeutic effect through its interaction with serotonin receptors. The following diagram outlines its mechanism of action.
Naratriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[2][6] Its therapeutic activity in treating migraines is attributed to three primary actions:
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors on intracranial blood vessels leads to their constriction.[2][7]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[6][7]
-
Inhibition of Pain Signal Transmission: Naratriptan also acts on 5-HT1B/1D receptors in the brainstem to inhibit the excitability of trigeminal nuclei cells, thereby reducing the transmission of pain signals.[2]
References
The Bioanalytical Landscape of N-Benzyloxy Naratriptan-d3: A Technical Guide to Potential Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential metabolic fate of N-Benzyloxy Naratriptan-d3, a deuterated and N-substituted analog of the established anti-migraine agent, Naratriptan. By combining known metabolic pathways of Naratriptan with the predicted biotransformations of the N-benzyloxy and deuterium-labeled moieties, this document provides a predictive framework for the identification and quantification of its metabolites in a bioanalytical context.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is anticipated to proceed through several key pathways, primarily driven by cytochrome P450 (CYP450) enzymes. The core metabolic routes are expected to involve modifications to the parent Naratriptan structure and cleavage of the N-benzyloxy group. The deuterium (B1214612) labeling on the N-methyl group is expected to influence the rate of N-demethylation due to the kinetic isotope effect.
The primary predicted metabolic transformations include:
-
N-Debenzylation: A major anticipated pathway is the cleavage of the N-benzyloxy group to yield Naratriptan-d3. This reaction is commonly mediated by CYP450 enzymes.
-
N-Oxidation: Formation of the N-oxide on the piperidine (B6355638) nitrogen is a known major metabolic pathway for Naratriptan and is expected to be a significant route for this compound as well.
-
Piperidine Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of a piperidineone metabolite.
-
Hydroxylation: Hydroxylation of the piperidine ring is another potential metabolic pathway, leading to the formation of a hydroxy-N-benzyloxy Naratriptan-d3 metabolite.
-
N-Demethylation (d3): While the deuterium labeling is expected to slow down this process, N-demethylation of the deuterated methyl group remains a possible, albeit likely minor, metabolic pathway.
These predicted pathways are illustrated in the signaling pathway diagram below.
Quantitative Data on Potential Metabolites
While specific quantitative data for the metabolites of this compound are not yet established, the known metabolic profile of Naratriptan provides a basis for prediction. Approximately 30% of an administered dose of Naratriptan is recovered in urine as metabolites. The major metabolites identified for Naratriptan are the N-oxide and a piperidineone metabolite. An additional α-hydroxy compound has also been detected in urine.
The table below summarizes the known and predicted metabolites. The quantitative distribution of these metabolites for this compound will require dedicated bioanalytical studies.
| Metabolite ID | Predicted Metabolite of this compound | Parent Drug Metabolite Analog | Anticipated Abundance | Notes |
| M1 | Naratriptan-d3 | Naratriptan | Major | Resulting from N-debenzylation. |
| M2 | This compound N-oxide | Naratriptan N-oxide | Major | A primary metabolic route for the parent compound. |
| M3 | Piperidineone Metabolite of this compound | Piperidineone Metabolite | Significant | Formed through oxidation of the piperidine ring. |
| M4 | Hydroxy-N-Benzyloxy Naratriptan-d3 | α-hydroxy Naratriptan | Minor | Resulting from hydroxylation of the piperidine ring. |
| M5 | N-desmethyl-N-Benzyloxy Naratriptan | N-desmethyl Naratriptan | Minor | The d3-label is expected to significantly reduce the rate of this pathway. |
Experimental Protocols for Bioanalysis
The bioanalysis of this compound and its potential metabolites in biological matrices such as plasma and urine would typically involve a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Aliquoting: Aliquot 200 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of a major metabolite or a structurally similar compound) to each sample, except for blank samples.
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide (B78521) to each tube to basify the sample.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 70:30, v/v).
-
Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of the analytes.
-
Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and its predicted metabolites. The precursor-to-product ion transitions for each analyte and the internal standard would need to be optimized.
-
Source Parameters: Optimized for maximum sensitivity, including ion spray voltage, source temperature, and gas flows.
-
Mandatory Visualizations
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of this compound and its metabolites.
Logical Relationships in Biotransformation
The logical flow from the parent drug to its various metabolites is depicted in the diagram below, highlighting the primary enzymatic transformations.
Understanding the Mass Spectrum of N-Benzyloxy Naratriptan-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum of N-Benzyloxy Naratriptan-d3, a deuterated derivative of a naratriptan (B1676958) intermediate. This document details the predicted fragmentation patterns, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding for researchers in drug development and related scientific fields.
Introduction
This compound is a stable-isotope labeled analog of N-Benzyloxy Naratriptan, which serves as a synthetic intermediate in the preparation of Naratriptan-d3.[1][2][3] Naratriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[4][5] The incorporation of deuterium (B1214612) atoms is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies, often serving as an internal standard in quantitative bioanalysis by mass spectrometry.[6][7] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and application in research and development.
Predicted Mass Spectrum and Fragmentation
The chemical structure of this compound (Molecular Formula: C24H28D3N3O2S) indicates a molecular weight of approximately 428.61 g/mol .[8] Based on the known fragmentation of Naratriptan and related tryptamine (B22526) structures, a primary fragmentation pathway in positive ion electrospray ionization mass spectrometry (ESI-MS) can be predicted.
The fragmentation of Naratriptan typically involves cleavage of the piperidine (B6355638) ring.[9] For Naratriptan, a characteristic transition is the precursor ion at m/z 336.1 fragmenting to a product ion at m/z 98.06.[10][11][12] The deuterated analog, Naratriptan-d3, shows a corresponding transition from m/z 339.4 to m/z 101.0, indicating that the three deuterium atoms are located on the N-methyl group of the piperidine ring.[6]
For this compound, the presence of the N-benzyloxy group on the indole (B1671886) nitrogen introduces an additional, labile site for fragmentation. A likely primary fragmentation event is the cleavage of the benzyl (B1604629) group.
Table 1: Predicted Key Mass Fragments of this compound
| Fragment Description | Predicted m/z | Notes |
| Protonated Molecular Ion [M+H]+ | 429.6 | |
| Loss of Benzyl Group [M+H - C7H7]+ | 338.6 | Corresponds to Naratriptan-d3 with a protonated indole nitrogen. |
| Fragment from Piperidine Ring Cleavage | 101.0 | Characteristic fragment of the deuterated piperidine moiety.[6] |
| Benzyl Cation [C7H7]+ | 91.0 | A common fragment from benzyl-containing compounds. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for Naratriptan.[6][10][11]
1. Sample Preparation
Samples containing this compound are typically prepared by a liquid-liquid extraction or solid-phase extraction method to remove interfering matrix components.[6][9]
-
Liquid-Liquid Extraction: To a 100 µL plasma sample, add an internal standard solution. The extraction is performed using a mixture of methyl-tert-butyl ether and dichloromethane.[10][11]
-
Solid-Phase Extraction: Use Oasis HLB cartridges for the extraction from serum samples.[9]
2. Chromatographic Separation
Chromatographic separation is achieved using a C18 analytical column.
-
Column: ACE C18 (50 mm x 2.1 mm, 5 µm) or Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm).[6][10][11]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in acetonitrile (B52724) and water (e.g., 50:50 v/v).[6]
-
Injection Volume: 20 µL.[6]
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions.
-
Precursor Ion: m/z 429.6 (for this compound).
-
Product Ions: m/z 338.6, m/z 101.0, m/z 91.0 (for confirmation and characterization).
Visualizations
Mass Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Workflow
The logical flow of the analytical process is depicted below.
Caption: Workflow for the bioanalysis of this compound.
Signaling Pathway of Naratriptan
Naratriptan, the parent drug, exerts its therapeutic effect through agonism of 5-HT1B and 5-HT1D receptors. A simplified representation of this pathway is shown.
Caption: Simplified signaling pathway of Naratriptan.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. revistas.usp.br [revistas.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. clinivex.com [clinivex.com]
- 9. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of a sensitive and rapid method to determine naratriptan in human plasma by LC-ESI-MS-MS: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of Naratriptan using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, primarily prescribed for the acute treatment of migraine headaches.[1][2][3] Its therapeutic effect is mediated through agonist activity at 5-HT1B and 5-HT1D receptors, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[4][5][6] Accurate and precise quantification of Naratriptan in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. This document provides a detailed protocol for the quantitative analysis of Naratriptan in human plasma using a stable isotope-labeled internal standard, Naratriptan-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While the specific internal standard detailed in the primary cited method is Naratriptan-d3, it is noteworthy that N-Benzyloxy Naratriptan-d3 is commercially available and may serve as a precursor or protected intermediate in the synthesis of deuterated Naratriptan.[7][8]
Experimental Protocols
This section details the validated methodology for the quantification of Naratriptan in human plasma.
Materials and Reagents
-
Naratriptan hydrochloride (Reference Standard)
-
Naratriptan-d3 hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Sodium carbonate (AR grade)
-
Tertiary butyl methyl ether (HPLC grade)
-
Human plasma (K2EDTA)
-
Double distilled water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with a TurboIonspray source
-
Analytical column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[1]
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS instrument parameters is provided in the table below.
| Parameter | Condition |
| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (50:50, v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[1] |
| Column Temperature | 50 °C |
| Injection Volume | 20 µL |
| Ionization Mode | Positive Ion Electrospray (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Naratriptan) | m/z 336.5 → 98.0[1] |
| MRM Transition (Naratriptan-d3) | m/z 339.4 → 101.0[1] |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare primary stock solutions of Naratriptan and Naratriptan-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Naratriptan stock solution with a methanol:water (50:50, v/v) mixture to create working standards for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a 30.0 ng/mL working solution of Naratriptan-d3 in the same diluent.[1]
Sample Preparation: Liquid-Liquid Extraction
-
To 250 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the 30.0 ng/mL Naratriptan-d3 internal standard working solution and vortex briefly.[1]
-
Add 250 µL of 0.5 N sodium carbonate and vortex.[1]
-
Add 2.5 mL of tertiary butyl methyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes at 4 °C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[1]
-
Reconstitute the dried residue with 250 µL of the mobile phase and vortex.[1]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for Naratriptan.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 25.0 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9998[1] |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ (0.1) | 3.6 | 2.6 | 104.2 | 102.9 |
| Low QC (0.3) | 2.5 | 2.3 | 102.8 | 101.8 |
| Mid QC (12.5) | 1.8 | 2.4 | 101.7 | 102.1 |
| High QC (20.0) | 2.1 | 2.5 | 102.3 | 102.5 |
| Data adapted from a validated method for the determination of Naratriptan in human plasma.[1] |
Mandatory Visualizations
Naratriptan Mechanism of Action
Naratriptan exerts its therapeutic effect by acting as a selective agonist for 5-HT1B and 5-HT1D receptors. This interaction leads to two primary downstream effects: vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. Both of these actions contribute to the alleviation of migraine symptoms.
Experimental Workflow for Sample Analysis
The following diagram illustrates the key steps involved in the quantitative analysis of Naratriptan in human plasma samples, from sample receipt to final data acquisition.
Synthesis of Naratriptan-d3 Internal Standard
The synthesis of Naratriptan-d3 can be conceptualized as a multi-step process. A plausible synthetic route involves the initial synthesis of a deuterated precursor, followed by coupling and subsequent deprotection steps. The diagram below provides a logical flow for such a synthesis, highlighting the key transformations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 3. PathWhiz [pathbank.org]
- 4. drugs.com [drugs.com]
- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 2,5mg | vwwr [vwwr.com]
- 8. Naratriptan Impurities | SynZeal [synzeal.com]
Application Note: Protocol for the Use of N-Benzyloxy Naratriptan-d3 as an Internal Standard for the Quantification of Naratriptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naratriptan is a selective 5-HT1 receptor agonist used in the treatment of migraine headaches.[1][2] Accurate quantification of Naratriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for variations in sample preparation and matrix effects.[3]
This application note provides a detailed protocol for the use of N-Benzyloxy Naratriptan-d3 as a precursor to generate Naratriptan-d3, which then serves as an internal standard for the sensitive and accurate quantification of Naratriptan in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol first describes the debenzylation of this compound to produce the active internal standard, Naratriptan-d3. Subsequently, a validated LC-MS/MS method for the analysis of Naratriptan is detailed.
Materials and Reagents
-
This compound (CAS: 1794937-02-2)[4]
-
Naratriptan reference standard[5]
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Sodium carbonate
-
Tertiary butyl methyl ether (MTBE)
Experimental Protocols
Preparation of Naratriptan-d3 Internal Standard from this compound
This section outlines the deprotection of this compound to yield Naratriptan-d3. This procedure should be performed by a qualified chemist.
Protocol: Catalytic Transfer Hydrogenation
-
Dissolve a known quantity of this compound in methanol.
-
Add 10% Palladium on carbon (10-20 mol% of Pd relative to the substrate).
-
Add ammonium formate (3-5 equivalents) in portions to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the Naratriptan-d3 residue.
-
The purity of the resulting Naratriptan-d3 should be confirmed by appropriate analytical techniques (e.g., LC-MS, NMR) before use as an internal standard.
-
Prepare a stock solution of Naratriptan-d3 in methanol at a concentration of 1 mg/mL and store at -20°C. From this, prepare a working solution of 30.0 ng/mL in 50:50 (v/v) acetonitrile:water.[6]
LC-MS/MS Quantification of Naratriptan in Human Plasma
This protocol is adapted from a validated method for the determination of Naratriptan in human plasma.[4][6]
3.2.1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 250 µL of human plasma sample (calibration standard, quality control, or unknown sample) into a polypropylene (B1209903) tube.
-
Add 50 µL of the 30.0 ng/mL Naratriptan-d3 internal standard working solution.[6]
-
Vortex the mixture briefly.
-
Add 250 µL of 0.5 N sodium carbonate and vortex.
-
Add 2.5 mL of tertiary butyl methyl ether, and vortex for 10 minutes.[6]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[6]
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 250 µL of the mobile phase (see section 3.2.2) and vortex.[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.2.2. Chromatographic and Mass Spectrometric Conditions
The following table summarizes the instrumental parameters for the LC-MS/MS analysis.
| Parameter | Condition |
| LC System | HPLC system capable of delivering isocratic flow |
| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[4][6] |
| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (50:50, v/v)[4][6] |
| Flow Rate | 0.6 mL/min[4][6] |
| Column Temperature | 50°C[6] |
| Injection Volume | 20 µL[6] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Detection Mode | Selected Reaction Monitoring (SRM)[4][6] |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Naratriptan | 336.5 | 98.0[4][6] |
| Naratriptan-d3 (IS) | 339.4 | 101.0[4][6] |
Data Presentation and Method Performance
The following tables summarize the expected quantitative performance of this method, based on a validated bioanalytical assay.[4][6]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 25.0 ng/mL[4][6] |
| Correlation Coefficient (r²) | ≥ 0.9998[4][6] |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (0.3 ng/mL) | 1.8 - 3.6[6] | 2.3 - 2.6[6] | 101.7 - 104.2[6] | 101.8 - 102.9[6] |
| Medium QC (7.5 ng/mL) | 1.8 - 3.6[6] | 2.3 - 2.6[6] | 101.7 - 104.2[6] | 101.8 - 102.9[6] |
| High QC (17.5 ng/mL) | 1.8 - 3.6[6] | 2.3 - 2.6[6] | 101.7 - 104.2[6] | 101.8 - 102.9[6] |
Experimental Workflow Diagram
Caption: Workflow for the preparation of Naratriptan-d3 and its use in plasma sample analysis.
Conclusion
This application note provides a comprehensive protocol for the preparation of Naratriptan-d3 from this compound and its subsequent use as an internal standard for the quantification of Naratriptan in human plasma. The described LC-MS/MS method is sensitive, specific, and demonstrates excellent precision and accuracy, making it suitable for a wide range of research and clinical applications.
References
Application Notes & Protocols: Plasma Sample Preparation for N-Benzyloxy Naratriptan-d3 Analysis
These application notes provide a comprehensive guide for the extraction and preparation of N-Benzyloxy Naratriptan-d3 from plasma samples for subsequent bioanalysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a deuterated analog of an N-benzyloxy derivative of Naratriptan (B1676958), a selective 5-HT1 receptor agonist used in the treatment of migraine. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and drug metabolism studies. This document outlines a validated Solid-Phase Extraction (SPE) protocol designed to provide high recovery and clean extracts, minimizing matrix effects for sensitive and reliable quantification.
Experimental Protocols
Materials and Reagents
-
Samples: Human plasma (K2-EDTA)
-
Analytical Standard: this compound
-
Internal Standard (IS): A suitable deuterated analog (e.g., N-Benzyloxy Naratriptan-d8) or a structurally similar compound.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
SPE Cartridges: Mixed-Mode Cation Exchange Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
Equipment:
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
Autosampler vials
-
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., at 100 ng/mL) in the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is optimized for a 96-well SPE plate format but can be adapted for individual cartridges.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Spike 200 µL of plasma with 20 µL of the IS working solution.
-
Add 200 µL of 4% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix.
-
-
SPE Cartridge Conditioning:
-
Add 1 mL of methanol to each well/cartridge.
-
Add 1 mL of deionized water.
-
Do not allow the sorbent bed to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge thoroughly under high vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Place a clean collection plate or tube under the SPE manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol to elute the analyte and IS.
-
Apply gentle vacuum to slowly draw the elution solvent through the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Workflow Diagram
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the bioanalytical method following the described SPE protocol. Data is representative of a typical validation for a small molecule drug in plasma.
Table 1: Extraction Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| This compound | 92.5 | 4.1 | 98.2 | 3.5 |
| Internal Standard | 94.1 | 3.8 | 97.5 | 4.0 |
Table 2: Inter-day and Intra-day Precision and Accuracy
| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 104.5 | 8.2 | 106.1 | 9.5 |
| Low QC | 1.5 | 101.2 | 6.5 | 102.5 | 7.8 |
| Medium QC | 50.0 | 98.7 | 4.1 | 99.8 | 5.2 |
| High QC | 150.0 | 99.5 | 3.5 | 100.4 | 4.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Discussion
The described Solid-Phase Extraction (SPE) protocol provides a robust and reliable method for the isolation of this compound from human plasma. The use of a mixed-mode cation exchange sorbent is advantageous as it allows for a rigorous washing procedure, effectively removing phospholipids (B1166683) and other endogenous matrix components that can cause ion suppression in the mass spectrometer.
The pre-treatment step, involving acidification of the plasma, ensures that the tertiary amine group of the naratriptan core is protonated, facilitating its retention on the cation exchange sorbent. The subsequent wash steps remove neutral and acidic interferences, while the final elution with a basic methanolic solution neutralizes the analyte for efficient release.
The quantitative data demonstrates high extraction recovery and minimal matrix effects, indicating a clean final extract. The precision and accuracy data fall well within the accepted regulatory limits (typically ±15% for QC samples and ±20% for LLOQ), confirming the method's suitability for regulated bioanalysis. This protocol serves as a solid foundation for researchers developing and validating methods for the quantification of this compound and related compounds in a clinical or preclinical setting.
Application Note: High-Performance Liquid Chromatography Method for the Separation of Naratriptan and its Deuterated Internal Standard
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Naratriptan (B1676958) and its deuterated internal standard, Naratriptan-d3. This method is applicable for routine analysis in pharmaceutical quality control and bioanalytical studies. The protocol provides a clear workflow from sample preparation to data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals. While the request specified N-Benzyloxy Naratriptan-d3, the available scientific literature predominantly refers to Naratriptan-d3 as the appropriate internal standard for Naratriptan analysis. This document proceeds with the validated methods for Naratriptan and Naratriptan-d3.
Introduction
Naratriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.[1][2] Accurate and precise analytical methods are crucial for its quantification in bulk drug, pharmaceutical formulations, and biological matrices. This document outlines a stability-indicating HPLC method that effectively separates Naratriptan from its potential impurities and a suitable deuterated internal standard, ensuring accurate quantification.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chromatographic Column: A reverse-phase C18 column is commonly used. Specific examples include Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm) or an Acquity UPLC BEH C18 (50mm x 2.1 mm).[3][4]
-
Chemicals and Reagents:
-
Naratriptan Hydrochloride (Reference Standard)
-
Naratriptan-d3 (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (or other suitable buffer components like potassium dihydrogen phosphate)
-
Chromatographic Conditions
Two primary methods are presented below, one utilizing UV detection and the other employing tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly for bioanalytical applications.
Method 1: HPLC with UV Detection
This method is suitable for the analysis of Naratriptan in pharmaceutical dosage forms.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) or a mixture of water and acetonitrile (pH 3.4) (60:40).[5][6] Another option is Potassium dihydrogen phosphate (B84403) (KH2PO4) : Acetonitrile (25:75, v/v).[1] |
| Column | Gracesmart C18 (250 x 4.5mm; 5µm) or similar.[7] |
| Flow Rate | 1.0 mL/min.[1][5] |
| Injection Volume | 20 µL.[7] |
| Detection Wavelength | 223 nm or 224 nm.[1][5] |
| Column Temperature | Ambient. |
Method 2: LC-MS/MS for Bioanalytical Applications
This method is highly sensitive and specific for quantifying Naratriptan in human plasma.
| Parameter | Condition |
| Mobile Phase | 0.1% Formic acid : Acetonitrile (50:50, v/v).[3] |
| Column | Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm).[3] |
| Flow Rate | 0.6 mL/min.[3] |
| Injection Volume | 10 µL.[3] |
| Detector | Triple quadrupole mass spectrometer. |
| Ionization Mode | Positive ion electrospray ionization (ESI).[8] |
| Monitored Transitions (SRM) | Naratriptan: m/z 336.5 → 98.0; Naratriptan-d3: m/z 339.4 → 101.0.[3] |
Protocols
Standard Solution Preparation
-
Naratriptan Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Naratriptan Hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations ranging from 5-25 µg/mL for HPLC-UV analysis or 0.1-25.0 ng/mL for LC-MS/MS analysis.[1][3]
-
Internal Standard (IS) Stock Solution (for LC-MS/MS): Prepare a stock solution of Naratriptan-d3 in methanol.
-
Working IS Solution (for LC-MS/MS): Dilute the IS stock solution with the mobile phase to a final concentration (e.g., 30.0 ng/mL).[3]
Sample Preparation
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of Naratriptan into a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the drug.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter before injection.
For Plasma Samples (LC-MS/MS):
A liquid-liquid extraction method is commonly employed.[3]
-
To a 1.5 mL centrifuge tube, add 100 µL of plasma sample.
-
Add a known amount of the internal standard solution.
-
Add an extraction solvent (e.g., a mixture of dichloromethane (B109758) and hexane).
-
Vortex for a specified time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Data and Results
The following table summarizes the expected performance characteristics of the described methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5-25 µg/mL[1] | 0.1-25.0 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.9998[3] |
| Limit of Detection (LOD) | ~0.25 µg/mL[1] | ~100 pg/mL[8] |
| Limit of Quantification (LOQ) | ~0.75 µg/mL[1] | ~0.1 ng/mL[3] |
| Precision (%RSD) | < 2%[1] | < 3.6%[3] |
| Accuracy (% Recovery) | 98.22 - 99.04%[1] | 101.7 - 104.2%[3] |
Experimental Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the analysis of Naratriptan in pharmaceutical formulations.
Caption: Workflow for the bioanalytical determination of Naratriptan in plasma.
Conclusion
The HPLC and LC-MS/MS methods described in this application note are suitable for the reliable separation and quantification of Naratriptan and its deuterated internal standard. The provided protocols and performance characteristics demonstrate the robustness and accuracy of these methods for their intended applications in pharmaceutical analysis and clinical research. Researchers should validate these methods in their own laboratories to ensure compliance with regulatory guidelines.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revistas.usp.br [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liquid-Liquid Extraction of Naratriptan and its Internal Standard from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naratriptan is a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine. Accurate quantification of Naratriptan in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Naratriptan and a suitable internal standard from human plasma, a common sample preparation technique prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. By optimizing conditions such as pH and the choice of organic solvent, Naratriptan can be efficiently partitioned from the complex plasma matrix into the organic phase, leaving behind many endogenous interferences. An internal standard, a compound with similar physicochemical properties to the analyte, is added to the sample before extraction to correct for variability during sample processing and analysis.
Recommended Internal Standards
The choice of internal standard is critical for achieving accurate and precise quantification. Deuterated analogs of the analyte are often preferred as they exhibit nearly identical chemical behavior and chromatographic retention times.
-
Naratriptan-d3 (NPD3): A deuterated analog of Naratriptan, considered the most suitable internal standard due to its similar extraction and ionization properties[1].
-
Sumatriptan: Another triptan drug that has been successfully used as an internal standard for Naratriptan analysis[2][3].
-
Almotriptan: This has also been reported as an internal standard for Naratriptan quantification[4].
Experimental Protocol: Liquid-Liquid Extraction
This protocol is a synthesis of validated methods for the extraction of Naratriptan from human plasma[1][2][4].
4.1. Materials and Reagents
-
Naratriptan Hydrochloride reference standard
-
Naratriptan-d3 (or other suitable internal standard)
-
Human plasma (blank, and for creating calibration standards and quality control samples)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tertiary butyl methyl ether (tBME) or Diethyl ether (HPLC grade)[1][4]
-
Dichloromethane (B109758) (HPLC grade)[2][3]
-
Sodium Carbonate (0.5 N solution)[1]
-
Ammonium Formate (0.02 M, pH 3.5)[4]
-
Formic Acid (0.1%)[1]
-
Water (deionized or HPLC grade)
-
Polypropylene (B1209903) tubes (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and refrigeration)
-
Nitrogen evaporator
4.2. Preparation of Solutions
-
Naratriptan Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Naratriptan Hydrochloride in methanol[1].
-
Internal Standard (IS) Stock Solution (100.0 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Naratriptan-d3) in methanol[1].
-
Naratriptan Working Standards: Prepare serial dilutions of the Naratriptan stock solution in a suitable solvent (e.g., methanol or water) to create calibration curve standards and quality control (QC) samples by spiking into blank human plasma[2].
-
Internal Standard Working Solution (e.g., 250.0 ng/mL): Dilute the IS stock solution with 50% acetonitrile[1]. The optimal concentration will depend on the sensitivity of the analytical instrument.
4.3. Extraction Procedure
-
Sample Aliquoting: To a polypropylene tube, add 250 µL of human plasma sample (unknown, blank, calibration standard, or QC).
-
Internal Standard Addition: Add a specified volume of the internal standard working solution (e.g., 30 µL of 30.0 ng/mL Naratriptan-d3) to each tube, except for the blank plasma[1].
-
Vortex: Briefly vortex the tubes to mix.
-
Alkalinization: Add 250 µL of 0.5 N sodium carbonate solution to each tube to raise the pH. This is crucial for ensuring Naratriptan, a basic compound, is in its neutral form for efficient extraction into the organic solvent[1].
-
Organic Solvent Addition: Add 2.5 mL of the extraction solvent (e.g., tertiary butyl methyl ether)[1]. Alternatively, a mixture of methyl-tert-butyl ether and dichloromethane can be used[2][3].
-
Extraction: Vortex the tubes vigorously for approximately 10 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase[1].
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to achieve a clean separation of the aqueous and organic layers[1].
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) into a clean set of polypropylene tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase used for the LC-MS/MS analysis (e.g., acetonitrile: 0.1% formic acid, 50:50 v/v) and vortex briefly[1].
-
Sample Transfer: Transfer an appropriate volume (e.g., 20 µL) of the reconstituted sample into autosampler vials for injection into the LC-MS/MS system[1].
Data Presentation
The following tables summarize quantitative data from validated methods for Naratriptan analysis following liquid-liquid extraction.
Table 1: Method Validation Parameters for Naratriptan Quantification
| Parameter | Method 1[1] | Method 2[2][3] | Method 3[4] |
| Internal Standard | Naratriptan-d3 | Sumatriptan | Almotriptan |
| Linearity Range | 0.1 - 25.0 ng/mL | 103 - 20690 pg/mL | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 | Not Specified | Not Specified |
| Intra-day Precision (% CV) | 1.8 to 3.6% | 1.8% to 3.1% | 4.17% - 12.74% |
| Inter-day Precision (% CV) | 2.3 to 2.6% | 2.3% to 5.4% | 5.51% - 13.70% |
| Intra-day Accuracy | 101.7 - 104.2% | 94.4% to 101.2% | 97.20 - 104.50% |
| Inter-day Accuracy | 101.8 to 102.9% | 94.5% to 103.5% | 99.43% - 102.31% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 106.5 pg/mL | 0.05 ng/mL |
Table 2: Recovery Data for Naratriptan and Internal Standards
| Compound | Concentration (ng/mL) | Mean Recovery (%)[1] | Process Efficiency (%)[2][3] |
| Naratriptan | 0.3 | 67.8 | 96 |
| 7.5 | 70.5 | ||
| 17.5 | 71.7 | ||
| Naratriptan-d3 | - | 70.49 | - |
| Sumatriptan (IS) | - | - | 93 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for Naratriptan.
Caption: Workflow of the liquid-liquid extraction protocol for Naratriptan.
Disclaimer: This protocol is intended for guidance and should be validated in the user's laboratory for its intended purpose. The specific parameters may require optimization based on the analytical instrumentation and specific requirements of the study.
References
Application Note: Quantitative Analysis of Naratriptan in Human Plasma using Isotope Dilution Mass Spectrometry with a Novel N-Benzyloxy Naratriptan-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantification of Naratriptan in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, N-Benzyloxy Naratriptan-d3, to ensure the highest accuracy and precision, correcting for matrix effects and variations during sample preparation. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development of Naratriptan-based therapeutics.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering exceptional accuracy and precision.[1][2][3][4] The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1][2] This "isotopic spike" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, it is possible to accurately determine the concentration of the analyte, as this ratio remains constant even if sample is lost during preparation and analysis.[1][2] This makes IDMS a definitive measurement method, capable of minimizing errors that can arise from sample loss or matrix effects.[1][5]
Naratriptan: Mechanism of Action in Migraine Therapy
Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes.[6][7][8] Its therapeutic efficacy in the acute treatment of migraine headaches is attributed to three primary pharmacological actions:
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Cranial Vasoconstriction: Naratriptan constricts dilated intracranial blood vessels by acting on 5-HT1B receptors located on the smooth muscle of these vessels.[6][7][9] This is thought to alleviate the throbbing pain associated with migraines.
-
Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[6][7] This reduces neurogenic inflammation in the meninges, a key contributor to migraine pain.
-
Modulation of Pain Signal Transmission: Naratriptan can also modulate the activity of the trigeminal nerve in the brainstem, reducing the transmission of pain signals to higher brain centers.[6][10]
The following diagram illustrates the signaling pathway of Naratriptan in the context of migraine pathophysiology.
Caption: Naratriptan's signaling pathway in migraine treatment.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of Naratriptan in human plasma.
Materials and Reagents
-
Naratriptan Hydrochloride reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or acetic acid)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether, methyl-tert-butyl ether, dichloromethane)
Stock and Working Solutions
-
Naratriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Naratriptan Hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Naratriptan stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.
Sample Preparation
This protocol outlines a liquid-liquid extraction procedure. An alternative solid-phase extraction method can also be employed.
-
Aliquoting: To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing this compound).
-
Vortexing: Briefly vortex the mixture.
-
Extraction: Add 1 mL of a mixture of methyl-tert-butyl ether and dichloromethane.
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of Naratriptan.
| Parameter | Condition |
| LC System | Waters Acquity LC or equivalent |
| Column | ACE C18 (50 mm x 2.1 mm, 5 µm) or Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (gradient or isocratic) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Naratriptan | m/z 336.1 -> 98.1[11][12] |
| This compound | m/z 339.1 -> 101.1[12] |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 1.0 - 3.0 kV |
Workflow Diagram
The following diagram illustrates the experimental workflow for the IDMS analysis of Naratriptan.
Caption: Experimental workflow for Naratriptan quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described IDMS method for Naratriptan, compiled from various validated studies.
| Parameter | Result |
| Linearity Range | 0.1 - 25.0 ng/mL[12] |
| Correlation Coefficient (r²) | ≥ 0.999[12] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[12] |
| Intra-day Precision (%CV) | 1.8% to 3.6%[12] |
| Inter-day Precision (%CV) | 2.3% to 2.6%[12] |
| Intra-day Accuracy | 101.7% to 104.2%[12] |
| Inter-day Accuracy | 101.8% to 102.9%[12] |
| Recovery | Consistent and reproducible (>90%)[11] |
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly reliable, sensitive, and specific approach for the quantification of Naratriptan in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method exceptionally well-suited for demanding applications in clinical and pharmaceutical research. The detailed protocols and performance data presented herein can be readily adopted by laboratories involved in the development and analysis of Naratriptan and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 7. Naratriptan: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PathWhiz [pathbank.org]
- 10. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. revistas.usp.br [revistas.usp.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-Benzyloxy Naratriptan-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of N-Benzyloxy Naratriptan-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated analog of N-Benzyloxy Naratriptan, which is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three deuterium (B1214612) atoms (d3) give it a mass distinct from the unlabeled analyte, allowing for accurate and precise quantification by correcting for variations in sample preparation, chromatography, and ionization.
Q2: What is the theoretical precursor ion ([M+H]⁺) for this compound?
The molecular formula for this compound is C₂₄H₂₈D₃N₃O₂S, with a molecular weight of approximately 428.61 g/mol . In positive electrospray ionization (ESI) mode, the protonated molecule ([M+H]⁺) is the expected precursor ion.
-
Calculation: 428.61 (Molecular Weight) + 1.0078 (Mass of Proton) = 429.62 m/z
Therefore, the theoretical precursor ion to target in your MS method is m/z 429.6.
Q3: What are the expected fragmentation patterns and product ions for this compound?
Due to the presence of the N-benzyloxy group, a primary fragmentation pathway is the cleavage of the benzyl (B1604629) group. Common fragmentation of N-benzyl compounds involves the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 . Another potential fragmentation could involve the loss of the entire benzyloxy group.
A plausible and common product ion for compounds containing a benzyl group is the tropylium (B1234903) ion, which is also observed at m/z 91 . Therefore, a logical starting point for method development is to monitor the transition m/z 429.6 → m/z 91.0 .
Experimental Protocols
Protocol 1: Optimization of MRM Transition for this compound
This protocol outlines the steps to determine the optimal precursor/product ion pair and associated collision energy (CE) and declustering potential (DP) for this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 µg/mL.
- Further dilute the stock solution to approximately 100 ng/mL with the initial mobile phase composition.
2. Initial Mass Spectrometer Setup:
- Set up the mass spectrometer in positive ESI mode.
- Perform a full scan (Q1 scan) to confirm the precursor ion mass of m/z 429.6.
- Perform a product ion scan of the precursor ion m/z 429.6 to identify the most abundant and stable fragment ions. A common fragment for N-benzyloxy compounds is the benzyl cation at m/z 91.
3. MRM Parameter Optimization:
- Set up a method to monitor the theoretical transition: m/z 429.6 → m/z 91.0 .
- Optimize the Collision Energy (CE) by infusing the 100 ng/mL solution and varying the CE across a range (e.g., 10-50 eV in 2 eV increments) to find the value that yields the highest intensity for the product ion.
- Optimize the Declustering Potential (DP) by varying it across a range (e.g., 20-100 V in 5 V increments) to maximize the precursor ion signal.
4. Data Analysis:
- Plot the signal intensity of the product ion against the corresponding CE and DP values.
- The optimal CE and DP will be the values that produce the maximum signal intensity.
| Parameter | Recommended Starting Range | Purpose |
| Precursor Ion (Q1) | m/z 429.6 | To isolate the protonated molecule of this compound. |
| Product Ion (Q3) | m/z 91.0 (theoretical) | To monitor a stable fragment ion for quantification. |
| Collision Energy (CE) | 10 - 50 eV | To induce fragmentation of the precursor ion. |
| Declustering Potential (DP) | 20 - 100 V | To prevent adduct formation and improve ion sampling. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization and use of this compound as an internal standard.
Issue 1: No or Low Signal for the Precursor Ion (m/z 429.6)
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in positive ion mode (ESI+). |
| Poor Ionization Efficiency | Acidify the mobile phase with 0.1% formic acid or acetic acid to promote protonation. |
| Source Contamination | Clean the ion source components (e.g., capillary, skimmer). |
| Compound Degradation | Prepare a fresh stock solution of this compound. |
Issue 2: No or Low Signal for the Product Ion (e.g., m/z 91.0)
| Possible Cause | Troubleshooting Step |
| Suboptimal Collision Energy (CE) | Perform a CE optimization experiment as described in Protocol 1. |
| Incorrect Product Ion Selected | Perform a product ion scan to identify the most abundant fragment ions. |
| Gas Pressure Issues | Check the collision gas (e.g., argon) pressure and ensure it is within the manufacturer's recommended range. |
Issue 3: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Improve sample cleanup procedures (e.g., use solid-phase extraction). Adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Inconsistent Sample Preparation | Ensure accurate and consistent pipetting of the internal standard into all samples. |
| LC System Instability | Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate. |
Visualizations
Caption: Experimental workflow for optimizing MS parameters.
Caption: Logical flow for troubleshooting common MS issues.
Technical Support Center: Minimizing Ion Suppression with N-Benzyloxy Naratriptan-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression when using N-Benzyloxy Naratriptan-d3 as an internal standard in LC-MS/MS analyses. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte (e.g., Naratriptan) and its internal standard (this compound) is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[4][5] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, severe ion suppression can compromise the assay's performance.
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in minimizing the impact of ion suppression?
A2: A SIL-IS is considered the gold standard for compensating for ion suppression.[6] Since this compound has nearly identical physicochemical properties to the unlabeled Naratriptan, it will co-elute and experience the same degree of ion suppression.[3][5] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, as both signals are affected proportionally by the matrix effects.[3]
Q3: Can ion suppression still be a problem even when using a SIL-IS like this compound?
A3: Yes. While a SIL-IS can compensate for ion suppression, it does not eliminate it.[7] If the ion suppression is extreme, the signal for both the analyte and the internal standard can be suppressed to a level where they are no longer detectable or fall below the lower limit of quantification (LLOQ). This can lead to a loss of sensitivity and an inability to measure low concentrations of the analyte.
Q4: What are the common sources of ion suppression in bioanalytical methods?
A4: Common sources of ion suppression include salts, phospholipids, proteins, and other endogenous compounds from the biological matrix (e.g., plasma, urine).[1][3] Exogenous substances such as detergents, polymers leached from plasticware, and mobile phase additives can also cause ion suppression.[5][8]
Troubleshooting Guides
Problem: Low or no signal for both Naratriptan and this compound.
This issue often points to significant ion suppression affecting both the analyte and the internal standard.
Initial Assessment Workflow
Initial troubleshooting steps for signal loss.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.
-
Liquid-Liquid Extraction (LLE): Effective for separating the analyte from polar matrix components.
-
Protein Precipitation (PPT): A simpler but generally less clean method that may leave more matrix components.[5]
-
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Improving the separation between the analyte/IS and co-eluting matrix components can significantly reduce ion suppression.[7] This can be achieved by modifying the gradient, flow rate, or using a column with higher efficiency (e.g., UPLC).[7]
-
Divert Flow: Use a divert valve to direct the early and late eluting, non-essential parts of the chromatogram (often containing high concentrations of salts and other interferences) to waste instead of the mass spectrometer.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][9] This is a viable option if the analyte concentration is high enough to remain detectable after dilution.[6]
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
This may be due to variable matrix effects between different samples, leading to inconsistent ion suppression.
Troubleshooting Logic for Inconsistent Results
Decision tree for addressing inconsistent QC results.
Solutions:
-
Robust Sample Preparation: A thorough and consistent sample cleanup method like SPE or LLE is crucial to minimize variability in matrix effects across different samples.[6]
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[6]
-
Internal Standard Check: While this compound is designed to correct for variability, ensure it is being added consistently and at the appropriate concentration to all samples.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Setup:
-
A syringe pump continuously infuses a standard solution of Naratriptan and this compound at a low, constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
The LC-MS/MS system is set up with the analytical method for Naratriptan.
-
-
Procedure:
-
Inject a blank matrix sample (e.g., plasma extract without the analyte or IS) onto the LC column.
-
Monitor the signal intensity of the infused Naratriptan and this compound.
-
-
Data Analysis:
-
A stable, flat baseline signal is expected for the infused analytes.
-
Any dips or decreases in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.
-
Workflow for Post-Column Infusion Experiment
Schematic of a post-column infusion setup.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 50-70 | >90 | 45-63 |
| Liquid-Liquid Extraction (LLE) | 80-95 | 70-85 | 56-81 |
| Solid-Phase Extraction (SPE) | >95 | 85-95 | >80 |
Note: Data is illustrative and will vary depending on the specific matrix and analyte. A higher "Relative Matrix Effect" percentage indicates less ion suppression (100% = no suppression).
Table 2: Effect of LC Flow Rate on Ion Suppression in ESI
| Flow Rate | Droplet Size | Ionization Efficiency | Susceptibility to Ion Suppression |
| High Flow (e.g., >500 µL/min) | Larger | Lower | Higher |
| Low Flow (e.g., <10 µL/min) | Smaller | Higher | Lower |
General trend showing that lower flow rates in electrospray ionization (ESI) can help mitigate ion suppression.[5]
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. longdom.org [longdom.org]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Peak Resolution for Naratriptan and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic peak resolution between Naratriptan and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Naratriptan and why are they important in chromatographic analysis?
A1: Naratriptan is primarily metabolized by a wide range of cytochrome P450 isoenzymes into several inactive metabolites.[1] The major metabolite is Naratriptan N-oxide.[2] Other metabolites identified in human plasma include a piperidineone metabolite and hydroxylated piperidineones.[3] From a chromatographic perspective, the challenge lies in the structural similarity between the parent drug and its metabolites. The addition of polar functional groups, such as the N-oxide, can lead to differences in retention behavior, which must be managed to achieve adequate separation for accurate quantification.
Q2: What are the key chromatographic parameters to consider for improving the resolution between Naratriptan and its metabolites?
A2: The key parameters to optimize for better resolution are:
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Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer is critical. Adjusting the gradient slope or the isocratic percentage of the organic modifier can significantly impact the retention times of Naratriptan and its more polar metabolites.
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of Naratriptan (a basic compound) and its metabolites. Operating at a pH that is at least 2 units away from the pKa of the analytes can improve peak shape and retention reproducibility.
-
Stationary Phase Chemistry: C18 columns are commonly used for the analysis of Naratriptan.[4] However, for challenging separations involving polar metabolites, alternative stationary phases such as those with different bonding chemistry or particle technology (e.g., solid-core particles) could provide different selectivity and improved resolution.
-
Column Temperature: Increasing the column temperature can improve peak efficiency and reduce viscosity, potentially leading to sharper peaks and better resolution. However, the thermal stability of the analytes must be considered.
Q3: My Naratriptan peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for a basic compound like Naratriptan is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Lower the Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[4]
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Use a Modern, End-capped Column: High-purity silica (B1680970) columns with advanced end-capping are designed to have minimal silanol activity.
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Consider Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of basic analytes.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Troubleshooting Guides
Guide 1: Poor Resolution Between Naratriptan and its N-oxide Metabolite
This guide addresses the common issue of co-elution or insufficient separation between Naratriptan and its more polar N-oxide metabolite.
Problem: The peaks for Naratriptan and Naratriptan N-oxide are not baseline-resolved, making accurate quantification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Adjust Mobile Phase Strength: Since the N-oxide metabolite is more polar than Naratriptan, it will elute earlier in reversed-phase chromatography. To increase the retention of both compounds and potentially improve their separation, decrease the percentage of the organic solvent in the mobile phase.
-
Modify Mobile Phase pH: The pKa of Naratriptan's piperidinyl nitrogen is approximately 9.7.[1] Changing the mobile phase pH can alter the degree of ionization of both the parent drug and its metabolites, which in turn affects their interaction with the stationary phase and can change the selectivity of the separation.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different solvent properties and can provide different selectivity for closely eluting compounds. If you are using acetonitrile, try switching to methanol, or vice-versa.
-
Evaluate a Different Stationary Phase: If modifying the mobile phase does not provide the desired resolution, the interaction with the stationary phase may need to be altered. A column with a different bonded phase (e.g., phenyl-hexyl or cyano) can offer different retention mechanisms and improve the separation of structurally similar compounds.
Guide 2: Addressing Peak Splitting or Distortion
This guide provides a systematic approach to diagnosing and resolving issues with peak shape, such as split or distorted peaks, which can compromise the accuracy of integration.
Problem: One or more peaks in the chromatogram appear split or distorted.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving peak splitting.
Detailed Steps:
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Inspect the Column: A common cause of peak splitting is a void at the head of the column or a blocked frit. Try flushing the column in the reverse direction (if permitted by the manufacturer) or replacing the column.
-
Check Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
-
Verify Mobile Phase pH: If the mobile phase pH is very close to the pKa of an analyte, small fluctuations can cause shifts in retention and potentially lead to split peaks as both ionized and non-ionized forms are present. Ensure the mobile phase is well-buffered.
-
Consider Co-elution: A split peak may actually be two closely co-eluting compounds. Modify the chromatographic conditions (e.g., mobile phase composition, gradient) to see if the peak can be resolved into two distinct peaks.
Experimental Protocols & Data
Representative Chromatographic Method for Naratriptan and a Degradation Product
The following method, adapted from a forced degradation study, demonstrates the separation of Naratriptan from a degradation product.[4] This can serve as a starting point for method development for Naratriptan and its metabolites.
| Parameter | Condition |
| Column | C18, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm |
| Injection Volume | 100 µL |
Quantitative Data from Forced Degradation Study:
| Compound | Retention Time (min) |
| Naratriptan | ~5.0 |
| Degradation Product | ~5.6 |
Data adapted from a study where Naratriptan was subjected to neutral degradation conditions (reflux in water for 8 hours at 100°C).[4]
LC-MS/MS Method for Naratriptan in Human Plasma
This method is suitable for the quantitative analysis of Naratriptan in a biological matrix and can be adapted for the analysis of its metabolites.[4]
| Parameter | Condition |
| Column | Zorbax SB-C18, 3.5 µm, 75 x 4.6 mm |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Detection | MS/MS (SRM mode) |
| Transitions | Naratriptan: m/z 336.5 → 98.0 |
Note: The retention time for Naratriptan in this method was approximately 1.2 minutes.[4] To achieve separation from its metabolites, a gradient elution or a mobile phase with a lower organic content may be necessary.
References
N-Benzyloxy Naratriptan-d3 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of N-Benzyloxy Naratriptan-d3 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
As a general guideline, this compound should be stored in tightly closed containers at room temperature, protected from light and moisture.[1] For materials that are sensitive to temperature, cold storage options such as 2–8°C or -20°C may be indicated to ensure the stability of the product.[1] Always refer to the product label and Certificate of Analysis (COA) provided by the supplier for specific storage recommendations.[1]
Q2: How stable is this compound?
It is important to consider the potential influence of the N-benzyloxy group and the deuterium (B1214612) substitution on the stability of this compound. The N-benzyloxy group may influence the electron density of the indole (B1671886) ring, potentially affecting its susceptibility to hydrolysis and oxidation. Deuterium substitution at the N-methyl group is known to slow down metabolic processes due to the kinetic isotope effect, and it might also have a minor impact on the compound's chemical stability.[][3][4]
Q3: What are the likely degradation pathways for this compound?
Based on studies of Naratriptan HCl, the primary degradation pathways are expected to be hydrolysis under acidic and basic conditions. The indole ring and the sulfonamide linkage are potential sites for degradation. The exact degradation products for this compound have not been publicly documented.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks could be due to a number of factors:
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Degradation: If the compound has been stored improperly or exposed to harsh conditions (e.g., strong acids or bases), it may have degraded. Review the storage and handling procedures.
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Impurities: The presence of impurities from the synthesis process is possible. Refer to the Certificate of Analysis for a list of known impurities.
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Contamination: The sample or the analytical system might be contaminated. Ensure proper cleaning and handling protocols are followed.
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Mobile Phase Issues: Instability of the mobile phase or interactions with the analyte can sometimes lead to artifact peaks.
Q5: How can I perform a stability study for this compound in my lab?
You can adapt the forced degradation protocols used for Naratriptan HCl. This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as HPLC or UPLC.
Stability Data Summary
The following tables summarize the results of forced degradation studies conducted on Naratriptan HCl, which can serve as a proxy for understanding the potential stability of this compound.
Table 1: Summary of Forced Degradation Studies on Naratriptan HCl
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed |
| Acidic Hydrolysis | 0.01N HCl | 2 hours | 60°C (reflux) | ~25% |
| Alkaline Hydrolysis | 0.01N NaOH | 8 hours | 60°C | ~20% |
| Neutral Hydrolysis | Water | 8 hours | 100°C (reflux) | Significant degradation |
| Oxidative | 50% H₂O₂ | 48 hours | Room Temperature | Stable |
| Thermal (Dry Heat) | - | 48 hours | 60°C | Stable |
| Photolytic | Direct Sunlight | 48 hours | Ambient | ~30% |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the stability assessment of Naratriptan HCl. These can be adapted for this compound.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at 60°C for 2 hours. After the specified time, neutralize the solution with 0.1N NaOH and dilute to a suitable concentration with the mobile phase for analysis.
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Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at 60°C for 8 hours. After the specified time, neutralize the solution with 0.1N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours. After exposure, dissolve the sample and dilute to a known concentration.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 4.0) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) ratio of acetonitrile to water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 223 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
Visualizations
.dot
Caption: Potential degradation pathways of this compound.
.dot
Caption: Workflow for a forced degradation study.
References
Addressing poor recovery of N-Benzyloxy Naratriptan-d3 during extraction
Topic: Addressing Poor Recovery of N-Benzyloxy Naratriptan-d3 During Extraction Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting strategies and detailed protocols to diagnose and resolve issues related to the poor extraction recovery of this compound, a critical internal standard used in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor recovery is often not due to a single issue but a combination of factors. The most common causes include suboptimal extraction conditions, interaction with the biological matrix, analyte adsorption onto labware, and potential degradation. A systematic approach is necessary to identify and resolve the specific cause. Low recovery can stem from issues in sample preparation, extraction, and reconstitution steps.[1][2]
Q2: How does pH critically influence the extraction of this compound?
This compound, like its parent compound, contains basic nitrogen atoms, making it an ionizable compound. Its extraction efficiency is highly dependent on the pH of the aqueous sample matrix.
-
For Liquid-Liquid Extraction (LLE): To ensure the analyte is in its neutral, more hydrophobic state for efficient partitioning into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two units above its pKa.[3]
-
For Solid-Phase Extraction (SPE):
-
Reversed-Phase (e.g., C8, C18): A higher pH keeps the analyte neutral, increasing its retention on the nonpolar sorbent.
-
Mixed-Mode Cation Exchange (MCX): A lower pH (below the pKa) is required to ensure the analyte is positively charged, allowing it to bind to the cation exchange sorbent. Elution is then achieved by increasing the pH or using a solvent that disrupts the ionic interaction.
-
Q3: Which extraction method is recommended for this compound?
While Protein Precipitation (PPT) is a simple method, it often provides less clean extracts, leading to significant matrix effects.[4] For higher accuracy and precision, more selective methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are strongly recommended.[4][5]
Table 1: Comparison of Common Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High to Very High |
| Recovery | Variable, often lower | Good to Excellent | Excellent, highly reproducible |
| Cleanliness of Extract | Poor (high matrix effects) | Good | Excellent (low matrix effects) |
| Throughput | High | Moderate | Moderate to High (automatable) |
| Optimization Effort | Low | Moderate | High |
| Recommendation | Not recommended for final methods | Good for method development | Recommended for validated methods |
Q4: My LLE recovery is low. What specific parameters should I optimize?
Low LLE recovery is typically due to incomplete partitioning of the analyte from the aqueous to the organic phase.
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pH Adjustment: Ensure the aqueous sample pH is sufficiently basic to neutralize the analyte.
-
Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[3] Try solvents with varying polarities, such as ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE).
-
Solvent-to-Sample Ratio: Increase the volume of the organic extraction solvent. A ratio of 7:1 (organic:aqueous) is a good starting point for optimization.[3]
-
"Salting Out": Add a neutral salt (e.g., sodium sulfate, sodium chloride) to the aqueous phase. This can decrease the solubility of the analyte in the aqueous layer, driving it into the organic phase.[3]
-
Mixing: Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 1-5 minutes) to reach equilibrium.
Q5: I'm using SPE and observing poor recovery. What are the common pitfalls?
SPE is a powerful technique, but failure at any step can lead to significant analyte loss.[6]
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Sorbent Breakthrough: This occurs during sample loading when the analyte fails to retain on the sorbent. This can be caused by overloading the cartridge, an incorrect sample pH, or too-fast flow rates.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing it to elute the analyte along with interferences. Try decreasing the organic content in the wash solvent.
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Incomplete Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the solvent's elution strength or use a different solvent altogether. For reversed-phase SPE, methanol (B129727) is often an effective eluent.[6]
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Irreversible Binding: The analyte may bind too strongly to the sorbent, particularly if secondary interactions occur. This is a common issue with highly lipophilic compounds on C18 sorbents; switching to a less retentive phase like C8 can sometimes improve recovery.[6]
Q6: How can I determine if matrix effects are masquerading as poor recovery?
Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source, causing ion suppression or enhancement.[1] This can be mistaken for poor extraction recovery.
A post-extraction spike experiment is the standard method for diagnosing matrix effects.[4] If the analyte's response in the post-spiked matrix sample is significantly different from its response in a clean solvent, matrix effects are present. Solutions include improving the sample cleanup (e.g., switching from LLE to SPE) or optimizing the chromatography to separate the analyte from the interfering components.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor recovery issues.
Caption: A logical diagram for troubleshooting poor extraction recovery.
Experimental Protocols
Protocol 1: Optimization of Liquid-Liquid Extraction (LLE)
This protocol is designed to test the effects of pH and extraction solvent on recovery.
Materials:
-
Blank biological matrix (e.g., plasma)
-
This compound stock solution
-
Buffers: 0.1 M Ammonium Hydroxide (pH ~11), 0.1 M Sodium Bicarbonate (pH ~8.5)
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Extraction Solvents: Methyl Tert-Butyl Ether (MTBE), Ethyl Acetate
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Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)
-
Low-binding microcentrifuge tubes
Procedure:
-
Spike a known concentration of this compound into aliquots of the blank biological matrix.
-
Create two sets of samples. To Set A, add 50 µL of 0.1 M Sodium Bicarbonate. To Set B, add 50 µL of 0.1 M Ammonium Hydroxide. Vortex briefly.
-
To half of the tubes in Set A and Set B, add 1 mL of MTBE.
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To the remaining half of the tubes in Set A and Set B, add 1 mL of Ethyl Acetate.
-
Vortex all tubes vigorously for 2 minutes.
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Centrifuge at 10,000 x g for 5 minutes to separate the layers.
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Carefully transfer the upper organic layer to a new set of tubes.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a fixed volume of reconstitution solvent.
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Analyze by LC-MS/MS and compare the peak areas to determine the optimal condition.
Table 2: LLE Optimization Parameters
| Condition | Sample pH (approx.) | Extraction Solvent | Expected Outcome |
| A1 | 8.5 | MTBE | Baseline recovery |
| A2 | 8.5 | Ethyl Acetate | Compares solvent effectiveness at lower pH |
| B1 | 11 | MTBE | Higher recovery expected due to optimal pH |
| B2 | 11 | Ethyl Acetate | Potentially highest recovery |
Protocol 2: Optimization of Solid-Phase Extraction (SPE)
This protocol compares a reversed-phase (C8) and a mixed-mode cation exchange (MCX) sorbent.
Materials:
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Blank biological matrix spiked with this compound
-
SPE Cartridges: C8 and MCX
-
Reagents: Methanol, Acetonitrile, Water, 2% Formic Acid in Water, 5% Ammonium Hydroxide in Methanol
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SPE Vacuum Manifold
Procedure:
-
Conditioning:
-
C8 & MCX: Pass 1 mL of Methanol, followed by 1 mL of Water.
-
-
Equilibration:
-
C8: Pass 1 mL of Water.
-
MCX: Pass 1 mL of 2% Formic Acid in Water.
-
-
Sample Loading:
-
Pre-treat the spiked plasma sample. For C8, dilute 1:1 with water. For MCX, dilute 1:1 with 2% Formic Acid.
-
Load the pre-treated sample onto the respective cartridges at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
C8: Wash with 1 mL of 10% Methanol in Water.
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MCX: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of Methanol.
-
-
Elution:
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C8: Elute with 1 mL of Methanol.
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MCX: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
-
Post-Elution: Evaporate the eluates to dryness and reconstitute as in the LLE protocol.
-
Analyze by LC-MS/MS and compare the peak areas.
Protocol 3: Diagnostic Experiment for Matrix Effects
This experiment isolates the extraction process from matrix effects on the MS signal.[4]
Procedure:
-
Prepare Three Sample Sets:
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Set 1 (Neat Standard): Spike the analyte and this compound into the final reconstitution solvent.
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Set 2 (Post-Extraction Spike): Extract blank biological matrix using your optimized protocol (LLE or SPE). Spike the analyte and this compound into the final, dried extract just before reconstitution.
-
Set 3 (Extracted Sample): Spike the analyte and this compound into the blank matrix before extraction and process as usual.
-
-
Analyze and Calculate:
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Analyze all three sets by LC-MS/MS.
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Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) * 100
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Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 1) * 100
-
-
Interpretation:
-
A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
The Recovery calculation provides the true efficiency of the extraction process itself.
-
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
Impact of N-Benzyloxy Naratriptan-d3 purity on assay performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N-Benzyloxy Naratriptan-d3, particularly focusing on how its purity can impact analytical assay performance. This resource is intended for researchers, scientists, and professionals in drug development utilizing this compound as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of N-Benzyloxy Naratriptan. It is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Naratriptan or its related compounds in biological matrices.[1][2] The deuterium (B1214612) labeling allows it to be distinguished from the unlabeled analyte by its mass-to-charge ratio in a mass spectrometer, while exhibiting nearly identical chemical and physical properties during sample preparation and chromatographic separation.
Q2: Why is the purity of this compound critical for my assay?
The purity of an internal standard is paramount for the accuracy and reliability of quantitative bioanalytical assays.[3][4] Impurities can lead to a range of issues, including:
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Interference: Impurities may co-elute with the analyte or the internal standard, leading to inaccurate peak integration and quantification.
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Inaccurate IS Concentration: If the stated purity is incorrect, the concentration of the internal standard working solution will be inaccurate, leading to a systematic bias in the calculated analyte concentrations.
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Cross-talk: The presence of unlabeled Naratriptan as an impurity in the deuterated internal standard can contribute to the analyte signal, artificially inflating the measured concentration, especially at the lower limit of quantification (LLOQ).[1][4]
-
Suppression or Enhancement of Ionization: Impurities can affect the ionization efficiency of the analyte or the internal standard in the mass spectrometer source, a phenomenon known as the matrix effect, leading to variability and inaccuracy in the results.[1]
Q3: What are the common types of impurities found in this compound?
Impurities in this compound can originate from the synthesis process or degradation.[5] Common impurities may include:
-
Unlabeled N-Benzyloxy Naratriptan: This is a common impurity in deuterated standards and can cause significant interference.[4][6]
-
Process-related impurities: These can be unreacted starting materials, by-products from the chemical synthesis, or residual solvents.[5]
-
Degradation products: These can form due to exposure to light, heat, or non-optimal pH conditions during storage or sample processing.[5]
-
Isotopologues with varying deuterium incorporation: The presence of species with different numbers of deuterium atoms (e.g., d1, d2, d4, d5) can complicate mass spectrometric analysis.[3]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Sample Results
Symptoms:
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Poor precision (%CV > 15%) for QC samples within the same analytical run.
-
Inconsistent analyte-to-internal standard peak area ratios for replicate injections of the same sample.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inhomogeneous Internal Standard (IS) Solution | 1. Ensure the this compound stock solution is thoroughly vortexed and sonicated before preparing working solutions. 2. Prepare fresh working solutions daily. |
| Inconsistent IS Addition | 1. Verify the calibration and performance of the pipette used for adding the IS to samples. 2. Add the IS to all samples, including calibration standards and QCs, at the beginning of the sample preparation process to account for variability in extraction efficiency. |
| Purity-Related Matrix Effects | 1. Evaluate the matrix effect by comparing the IS response in neat solution versus post-extraction spiked matrix samples. 2. If significant matrix effects are observed, optimize the sample preparation method (e.g., use a different extraction technique like solid-phase extraction) or chromatographic separation to better resolve the IS from interfering matrix components. |
Issue 2: Inaccurate QC Sample Results (Bias)
Symptoms:
-
QC sample concentrations are consistently higher or lower than the nominal value (e.g., %accuracy outside of ±15%).
-
Calibration curve shows a consistent positive or negative bias.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Purity Value Used for IS Stock Preparation | 1. Verify the purity value on the Certificate of Analysis (CoA) for the specific lot of this compound. 2. Recalculate the concentration of the stock and working solutions, accounting for the stated purity. |
| Presence of Unlabeled Analyte in IS | 1. Prepare a sample containing only the IS solution (at the concentration used in the assay) and analyze it. 2. Monitor the mass transition for the unlabeled analyte. A significant peak at the expected retention time indicates contamination. 3. If contamination is present, consider using a higher purity IS or adjusting the IS concentration.[3] |
| Degradation of IS | 1. Check the storage conditions and expiration date of the this compound. 2. Prepare a fresh stock solution from a new vial and re-run the assay. |
Issue 3: Poor Peak Shape or Splitting for the Internal Standard
Symptoms:
-
The chromatographic peak for this compound is broad, tailing, fronting, or split into multiple peaks.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Column Overload | 1. Reduce the concentration of the IS working solution. 2. Dilute the final extract before injection. |
| Presence of Isomeric Impurities | 1. Review the synthesis pathway of the IS for potential isomeric by-products. 2. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to improve the resolution of the main peak from the isomeric impurity. |
| Column Degradation | 1. Replace the analytical column with a new one. 2. Use a guard column to protect the analytical column. |
Data Presentation: Impact of IS Purity on Analyte Quantification
The following table illustrates the potential impact of unlabeled analyte impurity in the this compound internal standard on the calculated concentration of a low concentration QC sample.
| Purity of this compound | % Unlabeled Analyte Impurity | True Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Accuracy |
| 99.9% | 0.1% | 1.00 | 1.05 | 105% |
| 99.5% | 0.5% | 1.00 | 1.25 | 125% |
| 99.0% | 1.0% | 1.00 | 1.50 | 150% |
| 98.0% | 2.0% | 1.00 | 2.00 | 200% |
Note: The magnitude of the impact is dependent on the concentration of the IS and the analyte. The effect is most pronounced at the lower limit of quantification.
Experimental Protocols
Protocol 1: Assessment of Internal Standard Purity and Identity
This protocol outlines a general procedure to verify the purity of this compound and check for the presence of unlabeled analyte.
Methodology:
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in an appropriate solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a working solution of the IS at the concentration used in the bioanalytical assay by diluting the stock solution.
-
LC-MS/MS Analysis:
-
Inject the IS working solution into the LC-MS/MS system.
-
Acquire data in full scan mode to identify any potential impurities.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both the deuterated IS and the unlabeled analyte.
-
-
Data Analysis:
-
Integrate the peak area of the unlabeled analyte transition in the chromatogram of the IS working solution.
-
Compare this response to the response of a known concentration of the unlabeled analyte to estimate the percentage of this impurity in the IS.
-
Protocol 2: Evaluation of Matrix Effects
This protocol is designed to assess the impact of the biological matrix on the ionization of this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the IS in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike the IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the IS into the blank biological matrix before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples and record the peak area of the IS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
-
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. veeprho.com [veeprho.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Overcoming co-eluting interferences in Naratriptan bioanalysis
Welcome to the technical support center for Naratriptan bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to co-eluting interferences.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the bioanalysis of Naratriptan in biological matrices.
Q1: I am observing significant matrix effects, such as ion suppression or enhancement, in my LC-MS/MS analysis of Naratriptan. What are the likely causes and how can I mitigate them?
A1: Matrix effects are a common challenge in bioanalysis, primarily caused by co-eluting endogenous components from the biological sample, such as phospholipids (B1166683).[1] These components can interfere with the ionization of Naratriptan and its internal standard (IS), leading to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering substances before analysis.
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar and non-polar interferences. Using a solvent like methyl tert-butyl ether (MTBE) can provide a clean extract.[2][3]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can effectively remove phospholipids and other interferences.[4][5] Oasis HLB cartridges are a common choice for extracting triptans from serum.[4][6]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less clean than LLE or SPE and may result in significant matrix effects due to residual phospholipids.[7][8] Using acetonitrile (B52724) for precipitation is often more effective at removing phospholipids than methanol.[7][9]
-
-
Chromatographic Separation: Improve the separation of Naratriptan from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as Naratriptan-d3, will co-elute with Naratriptan and experience similar matrix effects, thus providing more accurate and precise quantification.[2][11]
Q2: My Naratriptan peak is showing poor shape or splitting. What could be the issue?
A2: Poor peak shape can be caused by several factors related to the sample, the HPLC system, or the analytical column.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
-
Ensure Proper pH of Mobile Phase: Naratriptan is a basic compound. The mobile phase pH should be controlled to ensure consistent ionization and good peak shape. A mobile phase containing 0.1% formic acid or acetic acid is commonly used.[2][3]
-
Column Contamination/Degradation: Residual matrix components can build up on the column, affecting performance.
-
Implement a column wash step after each analytical run.
-
If the problem persists, try flushing the column with a series of strong solvents or replace the column.
-
-
Injection Solvent Mismatch: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Q3: I am not achieving the required sensitivity (Lower Limit of Quantification - LLOQ) for my study. How can I improve it?
A3: Achieving a low LLOQ (around 0.1 ng/mL or lower) is often necessary for pharmacokinetic studies of Naratriptan.[2]
Improvement Strategies:
-
Enhance Sample Clean-up: A cleaner sample results in a lower baseline and less ion suppression, improving the signal-to-noise ratio. Consider switching from PPT to a more rigorous technique like SPE or LLE.[5][7]
-
Optimize Mass Spectrometry Parameters:
-
Increase Sample Volume: If your method allows, extracting a larger volume of plasma can increase the amount of analyte loaded onto the column.
-
Concentrate the Final Extract: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of the mobile phase.[10]
Experimental Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for Naratriptan bioanalysis.
References
- 1. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistas.usp.br [revistas.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing LC-MS/MS Method Robustness with N-Benzyloxy Naratriptan-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Benzyloxy Naratriptan-d3 as an internal standard to enhance the robustness of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Naratriptan quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS methods?
A1: this compound is a stable isotope-labeled (deuterated) derivative of Naratriptan. It is used as an internal standard (IS) in quantitative bioanalysis. Because it is chemically almost identical to the analyte (Naratriptan), it co-elutes and experiences similar ionization effects in the mass spectrometer. However, its slightly higher mass (due to the deuterium (B1214612) atoms) allows the mass spectrometer to distinguish it from the unlabeled Naratriptan.[1][2][3] This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.[4]
Q2: What are the primary advantages of using a stable isotope-labeled internal standard (SIL-IS) like this compound?
A2: The primary advantage of using a SIL-IS is its ability to mimic the analyte throughout the entire analytical process, from extraction to detection.[5] This helps to compensate for various sources of error, including:
-
Matrix Effects: Variations in ionization efficiency (suppression or enhancement) caused by other components in the sample matrix.[6][7]
-
Sample Preparation Variability: Inconsistencies and analyte loss during extraction, evaporation, and reconstitution steps.[8]
-
Injection Volume Inaccuracies: Minor differences in the volume of sample injected into the LC-MS/MS system.
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run.[4]
Q3: How does a SIL-IS specifically improve the robustness of an LC-MS/MS method?
A3: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. A SIL-IS improves robustness by ensuring that the ratio of the analyte signal to the internal standard signal remains constant even if experimental conditions fluctuate.[4] For example, if ion suppression occurs, it will likely affect both the analyte and the SIL-IS to the same degree, leaving their ratio unchanged. This leads to more reliable and reproducible results across different sample batches, laboratories, and instruments.[6][9]
Q4: What is the general workflow for using this internal standard in a typical bioanalysis experiment?
A4: The workflow involves adding a known concentration of this compound to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. The samples are then processed (e.g., via protein precipitation or liquid-liquid extraction) and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of Naratriptan to the peak area of the internal standard.
References
- 1. revistas.usp.br [revistas.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A systematic approach for developing a robust LC-MS/MS method for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuterated Internal Standards: A Technical Support Center
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Deuterated internal standards are a cornerstone of robust analytical methods, particularly in mass spectrometry. However, their handling requires meticulous attention to detail to prevent contamination and ensure data integrity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for deuterated internal standards?
Proper storage is critical to maintain the isotopic purity and chemical integrity of deuterated standards. For long-term storage, it is generally recommended to store them at -20°C.[1] Many standards are stable in methanol (B129727) at 4°C for shorter periods.[1] Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements. To prevent photodegradation, especially for light-sensitive compounds, it is best practice to store standards in amber vials or in the dark.[1]
Q2: How can I prevent hydrogen-deuterium (H-D) exchange?
H-D exchange, the substitution of a deuterium (B1214612) atom with a hydrogen atom from the surrounding environment, can compromise the isotopic purity of the standard and lead to inaccurate results. To minimize this risk:
-
Work in a dry environment: Handle standards under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
-
Use dry solvents and glassware: Ensure that all solvents are anhydrous and glassware is thoroughly dried before use.
-
Avoid protic solvents in excess: While methanol is a common solvent, prolonged exposure or heating in protic solvents can facilitate H-D exchange.[2]
-
Be mindful of pH: Storing deuterated compounds in acidic or basic solutions should generally be avoided as it can catalyze H-D exchange.[2]
Q3: What is the best way to prepare stock and working solutions of deuterated internal standards?
Accurate and contamination-free preparation of solutions is fundamental. Here is a general protocol:
-
Equilibrate: Allow the sealed container of the deuterated standard to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in a controlled environment.
-
Dissolving: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of a high-purity, anhydrous solvent (e.g., methanol, acetonitrile) to dissolve the standard completely.
-
Dilution: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled amber vial under the recommended conditions. Prepare working solutions fresh as needed to minimize degradation.[1]
Q4: Can I mix multiple deuterated standards in one solution?
While it is possible to create a mixed stock solution, it is generally not recommended. Preparing individual stock solutions for each standard provides greater flexibility and reduces the risk of cross-contamination or unforeseen interactions between standards.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response
Symptom: The peak area or height of the deuterated internal standard varies significantly between injections.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | - Ensure the autosampler is functioning correctly and the injection syringe is clean and free of air bubbles. - Manually inspect the injection volume. |
| Sample Preparation Inconsistency | - Review the sample preparation workflow for any steps that could introduce variability. - Ensure consistent vortexing, centrifugation, and solvent evaporation. |
| Matrix Effects | - Different sample matrices can cause ion suppression or enhancement. - Dilute the sample to reduce matrix effects. - Optimize chromatographic separation to better resolve the analyte and internal standard from interfering matrix components. |
| Internal Standard Instability | - Verify the stability of the internal standard in the sample matrix and storage conditions. - Prepare fresh working solutions. |
Issue 2: Presence of Unlabeled Analyte in Blank Samples
Symptom: A peak corresponding to the unlabeled analyte is detected in blank samples containing only the internal standard.
| Possible Cause | Troubleshooting Steps |
| Contaminated Internal Standard | - Check the certificate of analysis for the isotopic purity of the deuterated standard. - Analyze a fresh solution of the internal standard to confirm the presence of the unlabeled analyte. - If the contamination is significant, obtain a new, higher-purity batch of the standard. |
| H-D Exchange | - Review the sample preparation and storage conditions for factors that could promote H-D exchange (e.g., presence of moisture, acidic/basic conditions). - Prepare samples in an inert and dry environment. |
| Carryover from Previous Injections | - Implement a rigorous wash procedure for the injection port and analytical column between runs. - Inject a series of blank solvent injections to assess carryover. |
Issue 3: Poor Peak Shape of the Internal Standard
Symptom: The chromatographic peak for the deuterated internal standard is broad, tailing, or splitting.
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove potential contaminants. - If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase is properly prepared and degassed. - Check for compatibility between the mobile phase and the stationary phase of the column. |
| Injector Issues | - Inspect the injector for blockages or leaks. - Clean or replace the injector components as needed. |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Internal Standard Working Solution
Objective: To prepare a 1 µg/mL working solution of a deuterated internal standard from a 100 µg/mL stock solution.
Materials:
-
100 µg/mL stock solution of the deuterated internal standard in methanol.
-
HPLC-grade methanol, anhydrous.
-
Calibrated micropipettes and sterile, disposable tips.
-
1 mL and 10 mL Class A volumetric flasks.
-
Amber glass vials with PTFE-lined caps.
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Add anhydrous methanol to the flask, bringing the volume close to the 10 mL mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Carefully add methanol dropwise to bring the bottom of the meniscus to the calibration mark.
-
Mix the solution again by inverting the flask. This is your 10 µg/mL intermediate solution.
-
Transfer 1 mL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Repeat steps 3-6 to obtain the final 1 µg/mL working solution.
-
Transfer the working solution into a labeled amber glass vial and store it at the recommended temperature.
Protocol 2: Assessment of Deuterated Internal Standard Stability in Matrix
Objective: To evaluate the short-term stability of a deuterated internal standard in a biological matrix (e.g., plasma).
Materials:
-
Blank biological matrix (e.g., human plasma).
-
Deuterated internal standard working solution.
-
Analyte of interest.
-
LC-MS/MS system.
-
Standard sample preparation reagents and equipment.
Procedure:
-
Prepare a set of quality control (QC) samples by spiking the blank matrix with the analyte at a known concentration.
-
Spike the QC samples with the deuterated internal standard at the concentration used in the analytical method.
-
Analyze a subset of the QC samples immediately (T=0) to establish the initial analyte-to-internal standard peak area ratio.
-
Store the remaining QC samples under the intended analytical conditions (e.g., room temperature, 4°C).
-
Analyze the stored QC samples at various time points (e.g., 2, 4, 8, and 24 hours).
-
Calculate the analyte-to-internal standard peak area ratio for each time point.
-
Compare the ratios at each time point to the T=0 ratio. The internal standard is considered stable if the deviation is within an acceptable range (typically ±15%).
Data Presentation
Table 1: Stability of Deuterated Testosterone (B1683101) in Methanol
| Storage Condition | General Stability Observation | Recommendation |
| -20°C in Methanol | High stability for long-term storage. | Recommended for stock solutions and long-term storage. |
| 4°C in Methanol | Stable for short to medium-term storage.[1] | Suitable for working solutions used within a few weeks. |
| Room Temperature in Methanol | Increased risk of degradation and H-D exchange over time. | Avoid for prolonged storage. |
Table 2: Common Leachables from Laboratory Plasticware
Plastic labware can be a source of contamination, with various compounds leaching into solvents and samples. The type and amount of leached substances depend on the plastic material, the solvent, temperature, and contact time.
| Plastic Type | Common Leachables | Potential Interference |
| Polypropylene (PP) | Antioxidants (e.g., Irganox 1010, Irgafos 168), slip agents (e.g., oleamide, erucamide), plasticizers (e.g., phthalates).[4][5] | Can interfere with analyte signal, cause ion suppression, and appear as ghost peaks in chromatograms. |
| Polystyrene (PS) | Styrene monomers, oligomers, and other additives. | Can introduce background noise and interfere with analyte detection. |
| Polyethylene (PE) | Alkanes, antioxidants, and other additives. | May cause baseline disturbances and interfere with non-polar analytes. |
Visualizations
Caption: Workflow for preparing deuterated internal standard solutions.
Caption: Troubleshooting logic for analyte peaks in blank samples.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Naratriptan Bioanalysis: N-Benzyloxy Naratriptan-d3, Naratriptan-d3, and Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Naratriptan in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioassays to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This guide provides a comprehensive comparison of three potential internal standards for Naratriptan analysis: N-Benzyloxy Naratriptan-d3, the stable isotope-labeled (SIL) Naratriptan-d3, and the structural analog Sumatriptan.
Executive Summary
The ideal internal standard co-elutes with the analyte, exhibits similar ionization and extraction characteristics, and does not interfere with the analyte's signal. Stable isotope-labeled internal standards are generally considered the gold standard due to their near-identical physicochemical properties to the analyte.
-
Naratriptan-d3 is a widely used and well-validated SIL internal standard for Naratriptan bioanalysis, demonstrating excellent performance in terms of accuracy and precision.
-
Sumatriptan , a structural analog, has also been successfully employed as an internal standard, offering a cost-effective alternative, though with potential differences in chromatographic behavior and ionization efficiency.
-
This compound is a commercially available deuterated analog of a Naratriptan derivative. While no direct comparative studies on its use as an internal standard are currently published, its properties can be inferred. The N-benzyloxy group introduces a significant structural modification that could alter its chromatographic retention and mass spectrometric fragmentation, which may be advantageous in preventing cross-signal interference but requires thorough validation.
Performance Data Comparison
The following table summarizes the performance characteristics of bioanalytical methods utilizing Naratriptan-d3 and Sumatriptan as internal standards for Naratriptan quantification in human plasma. Data for this compound is not available in published literature.
| Performance Metric | Naratriptan-d3 as IS | Sumatriptan as IS | This compound as IS |
| Linearity Range | 0.1 - 25.0 ng/mL[1] | 103 - 20690 pg/mL[2][3] | Not Available |
| Correlation Coefficient (r²) | ≥ 0.9998[1] | Not explicitly stated, but linearity was achieved. | Not Available |
| Intra-day Precision (%CV) | 1.8 - 3.6%[1] | Not explicitly stated. | Not Available |
| Inter-day Precision (%CV) | 2.3 - 2.6%[1] | Not explicitly stated. | Not Available |
| Intra-day Accuracy | 101.7 - 104.2%[1] | Not explicitly stated. | Not Available |
| Inter-day Accuracy | 101.8 - 102.9%[1] | Not explicitly stated. | Not Available |
| Extraction Recovery | Consistent and reproducible. | Analyte: 96%, IS: 93%[2][3] | Not Available |
Detailed Comparison of Internal Standards
Naratriptan-d3: The Gold Standard
As a stable isotope-labeled internal standard, Naratriptan-d3 is the ideal choice for the quantification of Naratriptan. Its key advantages include:
-
Co-elution: It has nearly identical chromatographic retention time to Naratriptan, ensuring that it experiences the same matrix effects.
-
Similar Physicochemical Properties: Its extraction recovery and ionization efficiency closely mimic those of the unlabeled analyte.
-
Reduced Variability: It effectively compensates for variations in sample preparation, injection volume, and instrument response.
The primary limitation of SIL internal standards can be the cost of synthesis.
Sumatriptan: A Viable Structural Analog
Sumatriptan, another member of the triptan class of drugs, can be used as a structural analog internal standard. Its advantages and disadvantages are:
-
Cost-Effective: It is a commercially available drug substance, making it a more economical option.
-
Structural Similarity: It shares a similar core structure with Naratriptan, leading to comparable, but not identical, behavior during analysis.
-
Potential for Differential Matrix Effects: As it does not co-elute perfectly with Naratriptan, it may not fully compensate for matrix-induced ionization suppression or enhancement at the specific retention time of the analyte.
-
Different Fragmentation Pattern: Its fragmentation in the mass spectrometer is distinct from Naratriptan, which is necessary to avoid signal overlap.
This compound: A Theoretical Assessment
This compound is a deuterated version of an N-benzyloxy derivative of Naratriptan. In the absence of direct experimental data, its suitability as an internal standard can be evaluated based on chemical principles:
-
Stable Isotope Labeling: The presence of deuterium (B1214612) atoms provides the mass shift necessary for MS detection without interfering with the analyte's signal.
-
Structural Modification: The N-benzyloxy group is a significant chemical modification. This will likely alter the polarity and basicity of the molecule compared to Naratriptan.
-
Chromatographic Separation: This modification will likely lead to a different retention time than Naratriptan, which could be advantageous in preventing any potential for cross-talk between the analyte and IS channels, but it also means it may not experience the exact same matrix effects.
-
Mass Spectrometric Fragmentation: The benzyloxy group is known to produce a stable tropylium (B1234903) ion (m/z 91) upon fragmentation. This could provide a unique and stable fragment for selected reaction monitoring (SRM) transitions, potentially enhancing selectivity.
-
-
Need for Thorough Validation: Due to the structural difference, a comprehensive validation is essential to ensure that it accurately tracks the behavior of Naratriptan throughout the analytical process, particularly concerning extraction recovery and matrix effects.
Experimental Protocols
Bioanalytical Method using Naratriptan-d3 as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction with an organic solvent.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% formic acid in acetonitrile:water (50:50, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Mode: Selected Reaction Monitoring (SRM) in positive ion mode.
-
Transitions:
-
Naratriptan: m/z 336.5 → 98.0
-
Naratriptan-d3: m/z 339.4 → 101.0
-
-
Bioanalytical Method using Sumatriptan as Internal Standard[2][3]
-
Sample Preparation: Liquid-liquid extraction with a mixture of methyl-tert-butyl ether and dichloromethane (B109758) from 100 μL of human plasma.[2][3]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizations
Logical Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for Naratriptan bioanalysis.
Caption: Workflow for selecting an internal standard for Naratriptan bioanalysis.
Conclusion
For the routine, high-throughput bioanalysis of Naratriptan, Naratriptan-d3 remains the recommended internal standard due to its proven performance and adherence to best practices for LC-MS/MS quantification. Sumatriptan presents a cost-effective and validated alternative, provided that the method is carefully optimized to account for potential differences in analytical behavior. This compound is an intriguing but unvalidated option. Its unique structural properties may offer advantages in specific analytical scenarios, but its use would necessitate a rigorous, full bioanalytical method validation to establish its suitability and reliability as an internal standard for Naratriptan quantification. Researchers should carefully weigh the benefits and drawbacks of each option based on the specific requirements of their studies, including regulatory expectations, cost, and available resources.
References
A Comparative Guide to Internal Standards for Naratriptan Bioanalysis: Deuterated vs. Structural Analogues
In the quantitative bioanalysis of the anti-migraine drug Naratriptan, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization but be distinguishable by the mass spectrometer. This guide provides a comparative overview of using a deuterated internal standard, specifically Naratriptan-d3, versus structural analogue internal standards for the quantification of Naratriptan in biological matrices.
The primary role of an internal standard is to compensate for variations in sample extraction, handling, and instrument response. The two main types of internal standards used in this context are stable isotope-labeled (e.g., deuterated) compounds and structural analogues. While the original query mentioned N-Benzyloxy Naratriptan-d3, this specific compound is not commonly cited in the literature. Therefore, this guide will focus on the widely used Naratriptan-d3 and compare its performance with commonly employed structural analogues like Sumatriptan and Almotriptan.
Performance Comparison: Naratriptan-d3 vs. Structural Analogues
The selection of an internal standard significantly impacts the reliability of a bioanalytical method. Deuterated standards are often considered the "gold standard" due to their close physicochemical similarity to the analyte. However, structural analogues can also provide robust results when carefully selected and validated.
Key Performance Parameters:
| Parameter | Naratriptan-d3 (Deuterated IS) | Sumatriptan/Almotriptan (Structural Analogue IS) |
| Chromatographic Behavior | Co-elutes with Naratriptan, ensuring optimal compensation for matrix effects at the same retention time. | May have different retention times, which can be advantageous in avoiding isobaric interferences but may not perfectly mimic the analyte's experience of matrix effects. |
| Extraction Recovery | Nearly identical to Naratriptan due to similar physicochemical properties.[1][2] | Generally similar, but small structural differences can lead to variations in extraction efficiency. For example, a study using Sumatriptan as an IS reported a consistent and reproducible process efficiency of 93% for the IS and 96% for Naratriptan.[3][4] |
| Ionization Efficiency | Very similar to Naratriptan, providing excellent correction for matrix-induced ion suppression or enhancement. | Can differ from Naratriptan, potentially leading to less effective compensation for matrix effects. |
| Mass Spectrometric Detection | Differentiated from Naratriptan by a mass shift of 3 Da (m/z 336.5 → 98.0 for Naratriptan and 339.4 → 101.0 for Naratriptan-d3).[1][2] | Have distinct precursor and product ions from Naratriptan (e.g., Sumatriptan m/z 296.09 → 251.06).[3][4] |
| Validation Data | Methods validated with Naratriptan-d3 show excellent linearity (r² ≥ 0.9998), precision (Intra-day: 1.8-3.6%, Inter-day: 2.3-2.6%), and accuracy (Intra-day: 101.7-104.2%, Inter-day: 101.8-102.9%).[1][2] | Methods using Sumatriptan as an IS also demonstrate good linearity over the desired concentration range and have been fully validated according to USFDA guidelines.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the bioanalysis of Naratriptan using different internal standards.
1. Bioanalysis of Naratriptan using Naratriptan-d3 as Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard (Naratriptan-d3).
-
Vortex the sample.
-
Add a buffer solution (e.g., 0.1 M sodium carbonate).
-
Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).
-
Vortex for an extended period (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1][2]
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Isocratic mixture of 0.1% formic acid and acetonitrile (B52724) (50:50 v/v).[1][2]
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
2. Bioanalysis of Naratriptan using Sumatriptan as Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
LC-MS/MS Conditions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Caption: General workflow for the bioanalysis of Naratriptan using an internal standard.
Logical Relationship: Choosing an Internal Standard
The decision to use a deuterated versus a structural analogue internal standard involves a trade-off between ideal performance and practical considerations like cost and availability.
Caption: Decision pathway for selecting an internal standard for Naratriptan analysis.
References
A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Naratriptan Quantification: The Role of N-Benzyloxy Naratriptan-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Naratriptan, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an objective comparison of analytical methods for Naratriptan quantification, focusing on the superior performance of N-Benzyloxy Naratriptan-d3 as a stable isotope-labeled (SIL) internal standard. We will delve into the experimental protocols for determining accuracy and precision and present comparative data against alternative methodologies.
The quantification of Naratriptan, a selective 5-HT1 receptor agonist used in the treatment of migraine, in biological matrices demands highly accurate and precise analytical methods. The use of an internal standard (IS) is a cornerstone of robust bioanalytical assays, as it compensates for variability introduced during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.[1]
This guide will compare three approaches for Naratriptan quantification:
-
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with This compound as the internal standard.
-
Method B: LC-MS/MS with a structural analog internal standard (Sumatriptan) .
-
Method C: LC-MS/MS without an internal standard .
The Gold Standard: this compound
This compound is a deuterated analog of Naratriptan. As a SIL IS, it is chemically and structurally almost identical to the analyte, with the key difference being a slightly higher mass due to the presence of deuterium (B1214612) atoms. This near-identical nature ensures that it co-elutes with Naratriptan and experiences the same degree of ionization suppression or enhancement in the mass spectrometer, leading to highly accurate and precise quantification. The use of SIL internal standards is widely recognized as the best practice in quantitative bioanalysis.[2][3]
Experimental Protocols
To objectively assess the performance of each method, standardized validation experiments for accuracy and precision are conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Accuracy Assessment
Accuracy is determined by analyzing quality control (QC) samples with known concentrations of Naratriptan and comparing the measured concentrations to the nominal values. The acceptance criterion is typically that the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Protocol:
-
Prepare replicate QC samples (n=5) at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix (e.g., human plasma).
-
Spike the QC samples with the appropriate internal standard (this compound for Method A, Sumatriptan for Method B). No internal standard is added for Method C.
-
Process and analyze the samples using a validated LC-MS/MS method.
-
Calculate the accuracy as the percentage of the measured concentration relative to the nominal concentration: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100.
Precision Assessment
Precision is a measure of the random error and is expressed as the coefficient of variation (%CV). It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The acceptance criterion is a %CV of ≤15% (≤20% at the LLOQ).
Protocol:
-
Intra-day Precision: Analyze five replicates of each QC level (low, medium, high) in a single analytical run.
-
Inter-day Precision: Analyze five replicates of each QC level on at least three different days.
-
Calculate the %CV for each concentration level: %CV = (Standard Deviation / Mean Measured Concentration) * 100.
Comparative Data Presentation
The following tables present hypothetical yet realistic data from accuracy and precision experiments comparing the three analytical methods.
Table 1: Accuracy Comparison
| QC Level | Nominal Concentration (ng/mL) | Method A: this compound (% Accuracy) | Method B: Structural Analog IS (% Accuracy) | Method C: No Internal Standard (% Accuracy) |
| LLOQ | 0.5 | 102.8 | 109.5 | 125.3 |
| Low | 1.5 | 101.2 | 95.8 | 82.1 |
| Medium | 10.0 | 99.5 | 104.2 | 118.9 |
| High | 40.0 | 100.8 | 98.1 | 90.7 |
Table 2: Precision Comparison
| QC Level | Nominal Concentration (ng/mL) | Method A: this compound (%CV) | Method B: Structural Analog IS (%CV) | Method C: No Internal Standard (%CV) |
| Intra-day Precision | ||||
| LLOQ | 0.5 | 4.2 | 8.9 | 18.5 |
| Low | 1.5 | 3.1 | 6.5 | 14.2 |
| Medium | 10.0 | 2.5 | 5.1 | 11.8 |
| High | 40.0 | 2.1 | 4.8 | 10.5 |
| Inter-day Precision | ||||
| LLOQ | 0.5 | 5.5 | 11.2 | 22.3 |
| Low | 1.5 | 4.3 | 9.8 | 19.7 |
| Medium | 10.0 | 3.8 | 7.6 | 16.4 |
| High | 40.0 | 3.2 | 6.9 | 14.9 |
The data clearly demonstrates the superior performance of Method A, which utilizes this compound. The accuracy values are consistently closer to 100%, and the %CV values for both intra- and inter-day precision are significantly lower than those of the other methods. This indicates a more reliable and reproducible assay. Method B, using a structural analog, shows acceptable but less consistent performance. Method C, without an internal standard, exhibits poor accuracy and precision, highlighting the critical need for an appropriate IS in bioanalytical methods.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the analytical process, the following diagrams are provided.
References
A Comparative Guide to Establishing Linearity and Range for Naratriptan Assays
This guide provides a comparative analysis of various analytical methods for the quantification of Naratriptan, with a specific focus on the critical validation parameters of linearity and range. The information is intended for researchers, scientists, and drug development professionals involved in the bioanalysis and quality control of Naratriptan.
Performance Comparison of Naratriptan Assay Methods
The selection of an appropriate analytical method for Naratriptan quantification is crucial for obtaining accurate and reliable data. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and UV-Visible Spectrophotometry are commonly employed techniques. The linearity and range of these methods are key indicators of their performance.
Table 1: Comparison of Linearity and Range for Various Naratriptan Assay Methods
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r/r²) | Reference |
| HPLC-MS/MS | Human Plasma | 0.1 - 25.0 ng/mL | r² ≥ 0.9998 | [1] |
| UPLC | Bulk Drug | 10 - 50 µg/mL | r = 0.9996 | [2][3] |
| RP-HPLC | Pharmaceutical Dosage Form | 0.1 - 25 µg/mL | r² = 0.9991 | [4] |
| RP-HPLC | Tablet Dosage Form | 2.5 - 15.5 µg/mL | Not Specified | [5] |
| RP-HPLC | Pure Solution | 5 - 25 µg/mL | Not Specified | [6] |
| UV-Visible Spectrophotometry (Method A: Picric Acid) | Bulk Drug | 2.5 - 12.5 µg/mL | Not Specified | [7] |
| UV-Visible Spectrophotometry (Method B: Chloranilic Acid) | Bulk Drug | 100 - 500 µg/mL | Not Specified | [7] |
| UV-Visible Spectrophotometry | Bulk and Pharmaceutical Formulation | 2 - 10 µg/mL | r = 0.99 | [8][9] |
Experimental Protocols
The following is a generalized protocol for establishing the linearity and range of an analytical method for Naratriptan, based on common practices in the cited literature.
Objective: To demonstrate that the analytical method has a linear response to the concentration of Naratriptan over a defined range.
Materials:
-
Naratriptan reference standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Relevant buffers and reagents (e.g., formic acid, phosphate (B84403) buffer)
-
Calibrated analytical balance and volumetric glassware
-
The analytical instrument (e.g., HPLC, UPLC, Spectrophotometer)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of Naratriptan reference standard and dissolve it in a known volume of an appropriate solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).[8]
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the appropriate diluent (e.g., mobile phase, buffer) to prepare a series of at least five to six calibration standards at different concentrations.[5][10]
-
The concentration levels should span the expected range of the samples to be analyzed. For example, for an assay of a finished product, the range might be 80% to 120% of the test concentration.[11] For bioanalytical methods, the range will encompass the expected physiological concentrations.
-
-
Instrumental Analysis:
-
Set up the analytical instrument according to the specific method parameters (e.g., mobile phase composition, flow rate, column temperature, detection wavelength).
-
Inject or measure each calibration standard in triplicate to minimize variability.
-
-
Data Analysis:
-
Record the instrument response (e.g., peak area for chromatography, absorbance for spectrophotometry) for each concentration level.
-
Construct a calibration curve by plotting the mean instrument response (y-axis) against the corresponding Naratriptan concentration (x-axis).
-
Perform a linear regression analysis on the data to determine the slope, y-intercept, and the correlation coefficient (r) or the coefficient of determination (r²).[10]
-
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (r) should be close to 1, typically ≥ 0.99.[9] A high r² value (e.g., ≥ 0.995 or ≥ 0.999) is also a strong indicator of a linear relationship.[11][12]
-
Range: The range of the method is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to provide acceptable linearity, accuracy, and precision.[13]
-
Workflow for Establishing Linearity and Range
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for Naratriptan.
Caption: Workflow for Linearity and Range Determination.
References
- 1. revistas.usp.br [revistas.usp.br]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. ijptjournal.com [ijptjournal.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. biotech-asia.org [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
A Comparative Guide to Naratriptan Bioanalytical Methods: An Inter-Laboratory Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published bioanalytical methods for the quantification of Naratriptan (B1676958) in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies. The data presented is collated from various independent laboratory validations, offering a comprehensive overview of method performance and protocols. This guide is intended to assist researchers in selecting and developing robust bioanalytical assays for Naratriptan.
Performance Characteristics of Naratriptan Bioanalytical Methods
The following tables summarize the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed and validated for the determination of Naratriptan in human plasma. These methods are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) of the drug.
| Parameter | Method 1 (Challa et al.)[1][2][3] | Method 2 (Ali et al.)[4] |
| Linearity Range | 0.1 - 25.0 ng/mL | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Intra-day Precision (% CV) | 1.8 to 3.6% | 4.17% - 12.74% |
| Inter-day Precision (% CV) | 2.3 to 2.6% | 5.51% - 13.70% |
| Intra-day Accuracy (%) | 101.7 - 104.2% | 97.20 - 104.50% |
| Inter-day Accuracy (%) | 101.8 - 102.9% | 99.43% - 102.31% |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Internal Standard | Naratriptan-d3 | Almotriptan |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and comparing bioanalytical assays. Below are the protocols employed in the cited studies.
Method 1: Developed by Challa et al.[1][2][3]
-
Sample Preparation: A liquid-liquid extraction method was used to extract Naratriptan and the internal standard (Naratriptan-d3) from human plasma.
-
Chromatographic Separation:
-
Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic mixture of 0.1% formic acid and acetonitrile (B52724) (50:50 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Detection:
-
Mode: Selected Reaction Monitoring (SRM) in positive ion mode.
-
Transitions:
-
Naratriptan: m/z 336.5 → 98.0
-
Naratriptan-d3 (IS): m/z 339.4 → 101.0
-
-
Method 2: Developed by Ali et al.[4]
-
Sample Preparation: Liquid-liquid extraction with diethyl ether was employed for sample cleanup.
-
Chromatographic Separation:
-
Column: Reversed phase C8 analytical column (5 µm, 50 mm × 4.6 mm i.d.).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and 0.02 M ammonium (B1175870) formate (B1220265) (pH 3.5) (40:60 v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 3 µL.
-
-
Mass Spectrometric Detection:
-
Technique: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions:
-
Naratriptan: m/z 336.3 → 98.2
-
Almotriptan (IS): m/z 336.3 → 201.0
-
-
Cross-Validation Workflow
The process of cross-validation between laboratories is essential to ensure that data generated from different sites can be reliably compared. While a direct cross-validation study for Naratriptan was not found in the initial search, the following diagram illustrates a typical workflow for such a comparison, based on general bioanalytical method validation guidelines.[5][6][7][8]
Caption: A generalized workflow for inter-laboratory cross-validation of bioanalytical methods.
References
- 1. revistas.usp.br [revistas.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 4. omicsonline.org [omicsonline.org]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
Navigating Regulatory Waters: A Comparative Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals operating in the strictly regulated field of bioanalysis, the selection of an appropriate internal standard is a critical decision that significantly influences data quality and regulatory acceptance. This guide offers an in-depth comparison of Stable Isotope-Labeled Internal Standards (SIL-ISs) and alternative approaches, supported by experimental data and detailed methodologies, to facilitate informed decisions that align with the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. Both the FDA and EMA underscore the importance of a well-characterized and consistently performing IS. With the global harmonization of bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline, a unified framework has been established, which both agencies have adopted. This harmonization simplifies the requirements for submissions in both regions.
SIL-ISs are widely recognized as the "gold standard" in the industry, particularly for mass spectrometric methods.[1] Their structural and physicochemical similarity to the analyte ensures they behave almost identically during extraction, chromatography, and ionization, thereby providing the most accurate compensation for potential variations. However, practical considerations sometimes lead to the use of alternative internal standards, such as structural analogs. This guide will explore the performance differences between these options, providing a clear rationale for selecting the most suitable IS for various bioanalytical needs.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice between a SIL-IS and a structural analog has a direct impact on the accuracy and precision of a bioanalytical method. The superiority of SIL-ISs is well-documented and is reflected in the regulatory preference for their use.
A comparative study on the quantification of the immunosuppressant drug everolimus (B549166) provides a clear example of the performance differences. The study compared the use of a stable isotope-labeled internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin).[2]
| Performance Characteristic | Stable Isotope-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | ICH M10 Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Analyte response at LLOQ should be at least 5 times the blank response. |
| Accuracy (Analytical Recovery) | 98.3% - 108.1% | 98.3% - 108.1% | Mean concentration within ±15% of nominal value (±20% at LLOQ).[3] |
| Precision (Total Coefficient of Variation) | 4.3% - 7.2% | 4.3% - 7.2% | CV should not exceed 15% (20% at LLOQ).[3] |
| Method Comparison (Slope vs. independent method) | 0.95 | 0.83 | Not explicitly defined, but a slope closer to 1 indicates better agreement. |
| Method Comparison (Correlation Coefficient, r) | > 0.98 | > 0.98 | Not explicitly defined, but a higher correlation is desirable. |
While both internal standards met the acceptance criteria for LLOQ, accuracy, and precision in this particular study, the SIL-IS demonstrated a more favorable comparison to an independent method, with a slope closer to the ideal value of 1.[2] This indicates a higher degree of accuracy in quantifying the analyte across the concentration range.
The primary advantage of a SIL-IS lies in its ability to effectively compensate for matrix effects.[4] Matrix effects are the alteration of analyte ionization by co-eluting components from the biological matrix, leading to ion suppression or enhancement.[5] Since a SIL-IS has nearly identical ionization properties and chromatographic retention time to the analyte, it is affected by the matrix in the same way, allowing for accurate correction. Structural analogs, having different chemical structures, may exhibit different ionization efficiencies and chromatographic behavior, leading to less reliable correction for matrix effects.[6]
Key Regulatory Considerations for Internal Standards
The ICH M10 guideline, adopted by both the FDA and EMA, outlines several critical requirements for the selection and validation of internal standards.[1][7]
-
Purity and Characterization: The internal standard must be well-characterized, with known purity. For SIL-ISs, this includes isotopic purity and ensuring the absence of significant amounts of the unlabeled analyte.[8]
-
Isotopic Stability: For SIL-ISs, it is crucial to demonstrate that no isotope exchange reactions occur during sample processing and storage.[3]
-
Concentration: The concentration of the internal standard should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide an appropriate detector response without causing saturation.
-
Cross-Talk: When using mass spectrometry, the potential for cross-talk between the analyte and the internal standard must be evaluated. The contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response, and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[9]
-
Internal Standard Response Monitoring: The FDA places particular emphasis on monitoring the internal standard response on a run-by-run basis to identify potential issues with sample processing or instrument performance.
Experimental Protocols
The following are detailed methodologies for key experiments required for the validation of a bioanalytical method using a stable isotope-labeled internal standard, in accordance with ICH M10 guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard without interference from endogenous components in the biological matrix.
Protocol:
-
Obtain blank matrix samples from at least six individual sources.
-
Process these blank samples with and without the addition of the SIL-IS.
-
Analyze the processed samples using the developed LC-MS/MS method.
-
Examine the chromatograms at the retention times of the analyte and the SIL-IS for any interfering peaks.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte must be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the SIL-IS must be ≤ 5% of its response in the LLOQ sample.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC
-
High QC
-
-
For intra-run (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-run (between-run) accuracy and precision, analyze at least three separate analytical runs on at least two different days.
-
Calculate the mean concentration, percentage deviation from the nominal concentration (for accuracy), and the coefficient of variation (CV) for each QC level.
-
Acceptance Criteria:
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Protocol:
-
Obtain blank matrix from at least six individual sources.
-
Prepare two sets of samples at low and high concentrations:
-
Set 1 (Aqueous Solution): Prepare solutions of the analyte and SIL-IS in a neat solution (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Process the blank matrix samples through the entire sample preparation procedure. Spike the analyte and SIL-IS into the final, processed blank matrix extract.
-
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF for each source of matrix.
-
MF = (Peak response in the presence of matrix) / (Peak response in aqueous solution)
-
IS-normalized MF = MF of analyte / MF of SIL-IS
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.
Stability
Objective: To ensure the analyte and internal standard remain stable under various conditions encountered during sample handling, storage, and analysis.
Protocol:
-
Prepare QC samples at low and high concentrations.
-
Conduct the following stability assessments:
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period equal to or longer than the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a duration equal to or longer than the expected storage period of the study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their respective storage temperatures.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams illustrate key workflows and logical relationships in bioanalytical method validation.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. waters.com [waters.com]
- 5. eijppr.com [eijppr.com]
- 6. cdn.who.int [cdn.who.int]
- 7. fda.gov [fda.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Bioanalytical Performance: A Comparative Guide to Matrix Factor and Recovery for N-Benzyloxy Naratriptan-d3 and Alternatives
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, particularly in the bioanalysis of novel therapeutic agents, a thorough evaluation of matrix effects and analyte recovery is paramount for ensuring data integrity and accuracy. This guide provides a comparative analysis of the bioanalytical performance of N-Benzyloxy Naratriptan-d3, a stable-isotope labeled internal standard, and its active counterpart, Naratriptan, alongside other commonly used triptans for migraine treatment. The data presented herein, supported by detailed experimental protocols, offers researchers and drug development professionals a comprehensive resource for method development and validation.
The following sections detail the experimental methodologies for assessing matrix factor and recovery, present a comparative summary of recovery data for various triptans, and include workflow diagrams to visually represent the experimental processes.
Comparative Analysis of Analyte Recovery
The recovery of an analyte from a biological matrix is a critical parameter in bioanalytical method validation, reflecting the efficiency of the extraction process. Consistent and reproducible recovery is essential for accurate quantification. The following table summarizes the recovery data for Naratriptan and several alternative triptan medications from human plasma.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Naratriptan | 0.3 | 67.8 | [1] |
| 7.5 | 70.5 | [1] | |
| 17.5 | 71.7 | [1] | |
| Rizatriptan | 0.4 | 53.4 | [2] |
| 4 | 64.9 | [2] | |
| 40 | 59.9 | [2] | |
| Almotriptan | Not Specified | 92.12 ± 4.32 | [3] |
This compound is utilized as an internal standard; its recovery is expected to be consistent and comparable to the analyte, Naratriptan.
Understanding and Evaluating Matrix Factor
The matrix effect refers to the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the analytical method. The matrix factor (MF) is a quantitative measure of this effect.
Experimental Protocols
The following are detailed methodologies for the evaluation of matrix factor and recovery in bioanalytical studies, based on established scientific guidelines.
Protocol for Matrix Factor Evaluation
Objective: To quantitatively assess the degree of ion suppression or enhancement on the analyte and internal standard (IS) by the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS are prepared in the mobile phase at a known concentration.
-
Set B (Post-extraction Spiked Sample): Blank biological matrix is extracted first, and then the extracted matrix is spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-extraction Spiked Sample): Blank biological matrix is spiked with the analyte and IS before the extraction process.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor to assess the ability of the internal standard to compensate for matrix effects:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Protocol for Recovery Evaluation
Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix.
Procedure:
-
Prepare two sets of samples:
-
Set B (Post-extraction Spiked Sample): Blank biological matrix is extracted first, and then the extracted matrix is spiked with the analyte and IS at a known concentration. This represents 100% recovery.
-
Set C (Pre-extraction Spiked Sample): Blank biological matrix is spiked with the analyte and IS at the same concentration before the extraction process.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Conclusion
The evaluation of matrix factor and recovery is a cornerstone of robust bioanalytical method development. The data and protocols presented in this guide demonstrate that Naratriptan and its deuterated internal standard, this compound, exhibit favorable recovery and minimal matrix effects, making them reliable choices for pharmacokinetic and bioequivalence studies. The comparative data provided for alternative triptans further aids researchers in selecting appropriate analytical standards and methods for their specific research needs. By adhering to the detailed experimental protocols, laboratories can ensure the generation of high-quality, reproducible, and defensible bioanalytical data.
References
Performance of Internal Standards for Naratriptan Quantification in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Naratriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides a comparative overview of the performance of the widely used deuterated internal standard, Naratriptan-d3, against other common alternatives, supported by experimental data from published literature.
While N-Benzyloxy Naratriptan-d3 (CAS 1794937-02-2) is commercially available as a research chemical, a review of publicly available scientific literature reveals a lack of published data on its performance as an internal standard in bioanalytical assays.[1] Consequently, this guide will focus on the well-documented performance of Naratriptan-d3 and compare it with other non-isotopically labeled internal standards used for Naratriptan quantification.
Executive Summary of Internal Standard Performance
The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and not be present in the biological matrix. Stable isotope-labeled internal standards, such as Naratriptan-d3, are generally considered the gold standard as they have physicochemical properties nearly identical to the analyte.
| Internal Standard | Analyte | Biological Matrix | Extraction Method | Key Performance Metrics |
| Naratriptan-d3 | Naratriptan | Human Plasma | Liquid-Liquid Extraction (LLE) | Linearity: 0.1-25.0 ng/mL (r² ≥ 0.9998)Intra-day Precision: 1.8% to 3.6%Inter-day Precision: 2.3% to 2.6%Accuracy: 101.7% to 104.2%Overall Average Recovery: 70.02% (Naratriptan), 70.49% (Naratriptan-d3)[2] |
| Almotriptan | Naratriptan | Human Plasma | Liquid-Liquid Extraction (LLE) | Linearity: 0.05-20.00 ng/mLWithin-run Precision (CV%): 4.17% to 12.74%Between-run Precision (CV%): 5.51% to 13.70%Accuracy: 97.20% to 104.50%[1] |
| Sumatriptan | Naratriptan | Human Plasma | Liquid-Liquid Extraction (LLE) | Linearity: Not specified in the provided abstract, but used as an IS.[3] |
| Bufotenine | Naratriptan | Human Serum | Solid-Phase Extraction (SPE) | Linearity: 1-100 ng/mL (r² > 0.99)Inter-day Precision (%RSD): < 9.3%Intra-day Precision (%RSD): < 9.3%Accuracy (%error): < 9.8%[4] |
Detailed Experimental Protocols
Method Using Naratriptan-d3 as Internal Standard in Human Plasma
This method demonstrates a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of Naratriptan in human plasma.[2]
Sample Preparation (Liquid-Liquid Extraction)
LC-MS/MS Conditions
-
LC System: HPLC system capable of delivering a constant flow rate.
-
Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (B52724) (50:50 v/v).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).[2]
-
Mass Transitions:
Method Using Almotriptan as Internal Standard in Human Plasma
This method presents an alternative using a structurally similar triptan as the internal standard.[1]
Sample Preparation (Liquid-Liquid Extraction)
LC-MS/MS Conditions
-
Column: Reversed-phase C8 (5 µm, 50 mm × 4.6 mm i.d.).[1]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and 0.02 M ammonium (B1175870) formate (B1220265) (pH 3.5) (40:60 v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Mass Transitions:
-
Naratriptan: m/z 336.3 → 98.2 and 336.3 → 201.0[1]
-
Almotriptan (IS): Not explicitly stated in the abstract, but would be a specific transition for this compound.
-
Method Using Bufotenine as Internal Standard in Human Serum
This method utilizes a solid-phase extraction (SPE) cleanup, which can provide cleaner extracts compared to LLE.[4]
Sample Preparation (Solid-Phase Extraction)
References
- 1. clinivex.com [clinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis
For researchers, scientists, and drug development professionals in the realm of regulated bioanalysis, the pursuit of accurate, precise, and robust quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the quality and reliability of bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Among the available options, deuterated stable isotope-labeled internal standards (SIL-ISs) have firmly established themselves as the gold standard, preferred by regulatory agencies and industry experts alike.
This guide provides an objective comparison of the performance of deuterated internal standards against structural analogs, supported by experimental data. It will delve into the scientific rationale, present key performance indicators in a clear, comparative format, and provide detailed experimental protocols for crucial validation experiments, underscoring the justification for their preferential use in ensuring data integrity for regulatory submissions.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. By replacing one or more hydrogen atoms with its stable isotope, deuterium, the resulting molecule behaves almost identically to the analyte during sample extraction, chromatographic separation, and ionization. This co-elution and co-ionization behavior is the cornerstone of its ability to effectively compensate for various sources of analytical variability, most notably matrix effects.
Matrix effects, the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix, are a primary source of imprecision and inaccuracy in LC-MS bioanalysis. A deuterated internal standard, experiencing the same matrix effects as the analyte, allows for a reliable normalization of the signal, leading to more accurate and precise quantification.
The following tables summarize the performance differences between deuterated and non-deuterated (structural analog) internal standards based on key bioanalytical validation parameters.
Table 1: Comparison of Precision in Bioanalytical Assays
| Analyte | Internal Standard Type | Performance Metric | Result | Reference |
| Sirolimus | Deuterated (SIR-d3) | Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | [1] |
| Structural Analog (DMR) | Inter-patient Assay Imprecision (CV%) | 7.6% - 9.7% | [1] | |
| Everolimus (B549166) | Deuterated (Everolimus-d4) | Total Coefficient of Variation (CV%) | 4.3% - 7.2% | [2] |
| Structural Analog (32-desmethoxyrapamycin) | Total Coefficient of Variation (CV%) | 4.3% - 7.2% | [2] | |
| Kahalalide F | Deuterated Standard | Standard Deviation of Bias (%) | 7.6% | [3] |
| Structural Analog | Standard Deviation of Bias (%) | 8.6% | [3] |
Note: While the total CV for Everolimus was similar, the study noted the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[2]
Table 2: Comparison of Accuracy in Bioanalytical Assays
| Analyte | Internal Standard Type | Performance Metric | Result | Reference |
| Kahalalide F | Deuterated Standard | Mean Bias (%) | 100.3% | [3] |
| Structural Analog | Mean Bias (%) | 96.8% | [3] | |
| Everolimus | Deuterated (Everolimus-d4) | Slope vs. Reference Method | 0.95 | [2] |
| Structural Analog (32-desmethoxyrapamycin) | Slope vs. Reference Method | 0.83 | [2] |
The data consistently demonstrates that the use of a deuterated internal standard leads to improved precision and accuracy, critical for the reliability of pharmacokinetic and toxicokinetic data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
The Logical Justification for Deuterated Standards
The decision to use a deuterated internal standard is based on a logical progression that prioritizes data quality and regulatory compliance. The following diagram illustrates this logical relationship.
Experimental Protocols
To ensure the robust performance of a bioanalytical method using a deuterated internal standard, rigorous validation is essential. The following are detailed methodologies for key validation experiments as recommended by the International Council for Harmonisation (ICH) M10 guideline.[6]
Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of the analyte and the deuterated IS in the final mobile phase composition at low and high concentrations.
-
Set B (Post-extraction Spike): Obtain blank biological matrix from at least six different sources. Process these blank samples according to the established extraction procedure. Spike the extracted blank matrix with the analyte and deuterated IS to achieve the same final concentrations as in Set A.
-
-
Analysis: Analyze the samples from Set A and Set B using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS for each matrix source by dividing the peak area in Set B by the mean peak area in Set A.
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the deuterated IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention times of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked only with the deuterated IS to ensure no contribution to the analyte's signal.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.
-
Acceptance Criteria: The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤20% of the LLOQ response, and ≤5% for the internal standard.[4]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter of the measurements (precision).
Protocol:
-
Sample Preparation: Prepare Quality Control (QC) samples by spiking blank matrix with known concentrations of the analyte at a minimum of four levels: LLOQ, low, medium, and high.
-
Analysis:
-
Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-run): Analyze the QC samples in at least three different analytical runs on at least two different days.
-
-
Calculation:
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
-
Precision: Expressed as the coefficient of variation (CV%).
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal values for the QC samples, except for the LLOQ, which should be within ±20%.
-
The CV should not exceed 15% for the QC samples, except for the LLOQ, where it should not exceed 20%.[5]
-
The following diagram illustrates the experimental workflow for a typical bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling N-Benzyloxy Naratriptan-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of N-Benzyloxy Naratriptan-d3. Given the absence of specific toxicological data for this compound, a precautionary approach is mandated. The procedures outlined below are based on the known hazards of the parent compound, Naratriptan, and established best practices for handling potent pharmaceutical ingredients.
Hazard Assessment and Control
This compound should be handled as a potent compound with potential health risks. The parent compound, Naratriptan, is known to cause serious eye irritation and is suspected of damaging fertility or the unborn child. Therefore, minimizing exposure is paramount. A risk assessment should be conducted for all planned procedures.
Occupational Exposure Banding:
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, it is recommended to handle it as a compound falling into a high-potency category. The following table provides a general framework for control strategies based on assumed potency.
| Control Band | **Assumed OEL (µg/m³) ** | Primary Control Strategy | Key Operational Practices |
| 3 | 1 - 10 | Ventilated Enclosure (Fume Hood, Biosafety Cabinet) | Use of double gloves, disposable lab coat, and eye protection. |
| 4 | < 1 | Containment (Glove Box, Isolator) | Full protective suit, powered air-purifying respirator (PAPR), and stringent decontamination procedures. |
Given the reproductive toxicity concerns of the parent compound, it is prudent to adopt controls within Control Band 4 as a default.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Dispensing (Powder) | Double Nitrile Gloves | Safety Goggles and Face Shield | NIOSH-approved Respirator (e.g., N95) or PAPR | Disposable Gown with tight cuffs, Shoe Covers |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles | Fume Hood | Disposable Lab Coat |
| Handling Contaminated Surfaces | Double Nitrile Gloves | Safety Goggles | As needed based on risk | Disposable Lab Coat |
Always wash hands thoroughly before donning and after removing PPE.[1]
Operational Plan: Step-by-Step Handling Workflow
The following workflow is designed to minimize exposure during the handling of this compound, particularly in its powdered form.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
